1-Phenylcyclobutanamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-phenylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10(7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYFMNCNFMBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120218-45-3 | |
| Record name | 1-phenylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Maze: A Technical Guide to the Inferred Mechanism of Action of 1-Phenylcyclobutanamine Hydrochloride
Executive Summary
1-Phenylcyclobutanamine hydrochloride is a synthetic compound structurally related to the dissociative anesthetic phencyclidine. Based on the pharmacological profiles of its analogs, its primary mechanism of action is likely non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This interaction is believed to occur at a specific binding site within the ion channel pore, often referred to as the "PCP site," leading to a blockage of ion flow and subsequent modulation of glutamatergic neurotransmission. Additionally, given the activity of structurally similar molecules, a secondary interaction with sigma-1 (σ₁) receptors may also contribute to its overall pharmacological effect. This guide will delve into the inferred molecular interactions, present quantitative data from analogous compounds, detail relevant experimental protocols, and provide visual representations of the implicated signaling pathways.
Inferred Primary Mechanism of Action: NMDA Receptor Antagonism
The principal molecular target for this compound is inferred to be the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate.
Molecular Interaction with the NMDA Receptor
This compound is proposed to act as a non-competitive antagonist by binding to a site located within the NMDA receptor's ion channel. This allosteric site is distinct from the glutamate and glycine co-agonist binding sites. By physically occluding the channel pore, it prevents the influx of Ca²⁺ and Na⁺ ions, even when the receptor is activated by its agonists. This "open-channel blockade" is a hallmark of phencyclidine and its analogs.
Signaling Pathway
The binding of this compound to the PCP site on the NMDA receptor disrupts the normal flow of ions, leading to a cascade of downstream effects. This includes the inhibition of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, and a general dampening of excitatory synaptic transmission.
Figure 1: Inferred NMDA Receptor Antagonism Workflow.
Potential Secondary Mechanism: Sigma-1 Receptor Interaction
Research on some structurally related phenylcycloalkylamines has revealed an affinity for sigma receptors, particularly the sigma-1 subtype.[1] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating a variety of signaling pathways.
Molecular Interaction with Sigma-1 Receptors
If this compound interacts with sigma-1 receptors, it would likely act as a ligand, either an agonist or antagonist, influencing the receptor's role in regulating ion channel activity, lipid metabolism, and cellular stress responses. The precise nature of this interaction would require specific binding assays.
Figure 2: Potential Sigma-1 Receptor Interaction.
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on 1-phenylcyclohexylamine (PCA), a close structural analog of 1-Phenylcyclobutanamine.
| Compound | Test | Endpoint | Value | Species | Reference |
| 1-Phenylcyclohexylamine (PCA) | Maximal Electroshock (MES) Seizure | ED₅₀ | 7.0 mg/kg | Mouse | [2] |
| 1-Phenylcyclohexylamine (PCA) | Motor Impairment | TD₅₀ | 16.3 mg/kg | Mouse | [2] |
| 1-Phenylcyclohexylamine (PCA) | NMDA Blockade (Behavioral) | ED₅₀ | 36.3 mg/kg | Mouse | [2] |
Table 1: In Vivo Activity of 1-Phenylcyclohexylamine (PCA)
| Compound | Radioligand | Binding Site | Kᵢ (nM) | Brain Region | Reference |
| 1-Phenylcyclohexylamine (PCA) | [³H]-1-[1-(2-thienyl)-cyclohexyl]piperidine | PCP Acceptor Site | Data not explicitly provided in abstract, but correlation with behavioral potency was moderate | Rat Brain Homogenates | [2][3] |
Table 2: In Vitro Receptor Binding Affinity of Analogs
Experimental Protocols for Key Experiments
The data presented for analogous compounds are typically generated using the following standard experimental procedures.
Maximal Electroshock (MES) Seizure Test
This protocol is used to assess the anticonvulsant activity of a compound.
-
Animal Model: Male mice are commonly used.
-
Compound Administration: The test compound (e.g., PCA) is administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: A short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED₅₀) is calculated.[2]
Radioligand Binding Assay for PCP Acceptor Site
This in vitro assay quantifies the affinity of a compound for the PCP binding site on the NMDA receptor.
-
Tissue Preparation: Rat brain tissue is homogenized and centrifuged to prepare a crude membrane fraction.
-
Incubation: The brain membranes are incubated with a radiolabeled ligand that specifically binds to the PCP site (e.g., [³H]-1-[1-(2-thienyl)-cyclohexyl]piperidine).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., PCA) are added to compete with the radioligand for binding.
-
Separation and Quantification: The bound and free radioligand are separated by filtration, and the radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be converted to a binding affinity constant (Kᵢ).[2][3]
Figure 3: Workflow for Key Experimental Protocols.
Conclusion and Future Directions
While direct experimental evidence is lacking, the structural similarity of this compound to well-characterized NMDA receptor antagonists provides a strong basis for its inferred mechanism of action. It is highly probable that this compound functions as a non-competitive antagonist at the PCP binding site within the NMDA receptor ion channel. The potential for off-target interactions, particularly at sigma-1 receptors, also warrants investigation.
To definitively elucidate the molecular mechanism of action of this compound, future research should focus on:
-
In vitro binding assays: To determine its affinity (Kᵢ) and selectivity for the PCP site on NMDA receptors, as well as for a panel of other receptors, including sigma-1 and sigma-2.
-
Electrophysiological studies: To characterize its effects on NMDA receptor-mediated currents in neuronal preparations.
-
In vivo behavioral studies: To correlate its molecular activity with its physiological and behavioral effects, such as anticonvulsant, anesthetic, and psychotomimetic properties.
Such studies will be crucial for a comprehensive understanding of the pharmacology of this compound and for guiding any potential therapeutic applications.
References
- 1. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenylcyclobutanamine Hydrochloride: A Technical Review of Potential Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available scientific information on 1-Phenylcyclobutanamine Hydrochloride. The pharmacological data on this specific compound is limited. The following information is based on its chemical structure and the known effects of structurally related compounds. Further research is required to fully elucidate its pharmacological profile.
Introduction
This compound is a chemical compound with a structure that suggests potential psychoactive effects. Its core structure, featuring a phenyl group attached to a cyclobutane ring with an amine substituent, places it in the category of arylcycloalkylamines. This class of compounds includes well-known dissociative anesthetics and research chemicals, most notably phencyclidine (PCP). Due to this structural similarity, it is hypothesized that this compound may share some pharmacological properties with PCP and its analogs. This technical guide aims to consolidate the available information on this compound, infer its potential pharmacological effects based on related compounds, and propose experimental approaches for its characterization.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 120218-45-3 |
| Molecular Formula | C₁₀H₁₄ClN |
| Molecular Weight | 183.68 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Information not widely available |
Potential Pharmacological Effects and Mechanism of Action
NMDA Receptor Antagonism
The primary mechanism of action for phencyclidine (PCP) and its analogs is non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. It is highly probable that this compound also acts as an NMDA receptor antagonist.
By blocking the ion channel of the NMDA receptor, this compound would prevent the influx of calcium and sodium ions, leading to an impairment of synaptic plasticity and neurotransmission. This action is the basis for the dissociative, anesthetic, and psychotomimetic effects of PCP.
Dopamine Reuptake Inhibition
Some arylcycloalkylamines also exhibit affinity for the dopamine transporter (DAT) and can inhibit the reuptake of dopamine. This action would increase dopaminergic neurotransmission in the synaptic cleft and could contribute to stimulant and rewarding effects.
Sigma Receptor Activity
Structurally related compounds have shown activity at sigma (σ) receptors. Sigma-1 receptors are intracellular chaperones involved in a variety of cellular functions, and their modulation can influence neurotransmitter systems. The potential interaction of this compound with sigma receptors could contribute to a complex pharmacological profile.
Proposed Experimental Protocols for Pharmacological Characterization
To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for a panel of relevant central nervous system receptors and transporters.
Methodology:
-
Preparation of Cell Membranes: Obtain cell lines expressing the human recombinant receptors of interest (e.g., NMDA, dopamine, serotonin, norepinephrine, sigma receptors) or use rodent brain tissue homogenates.
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]MK-801 for the NMDA receptor, [³H]GBR-12935 for the dopamine transporter).
-
Add increasing concentrations of this compound to compete with the radioligand for binding sites.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of this compound for each receptor.
In Vitro Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or modulator) of this compound at its target receptors.
Methodology (Example for NMDA receptor):
-
Cell Culture: Use a cell line expressing functional NMDA receptors (e.g., HEK293 cells).
-
Calcium Imaging:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with an NMDA receptor agonist (e.g., glutamate and glycine).
-
Measure the change in intracellular calcium concentration in the presence and absence of varying concentrations of this compound.
-
-
Data Analysis: Determine the potency of this compound in inhibiting the agonist-induced calcium influx.
In Vivo Behavioral Assays
Objective: To characterize the behavioral effects of this compound in animal models.
Methodology:
-
Locomotor Activity: Measure spontaneous locomotor activity in an open field arena to assess stimulant or sedative effects.
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Rotarod Test: Evaluate motor coordination and potential ataxic effects.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Assess sensorimotor gating, a measure often disrupted by psychotomimetic drugs.
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Drug Discrimination: Train animals to discriminate between the effects of a known dissociative anesthetic (e.g., PCP or ketamine) and saline, then test the ability of this compound to substitute for the training drug.
Conclusion and Future Directions
This compound is a compound of interest due to its structural similarity to known psychoactive substances. While direct pharmacological data is currently lacking, it is hypothesized to act primarily as an NMDA receptor antagonist, with potential secondary effects on dopamine reuptake and sigma receptors. The proposed experimental workflows provide a roadmap for the systematic characterization of its pharmacological profile. Future research should focus on conducting these in vitro and in vivo studies to determine its receptor binding affinities, functional activities, and behavioral effects. Such studies are crucial for understanding its potential therapeutic applications or risks associated with its use.
spectroscopic analysis of 1-Phenylcyclobutanamine hydrochloride (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 1-phenylcyclobutanamine hydrochloride. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols are also provided to aid in the replication of these analyses.
Molecular Structure
This compound is a primary amine salt with a phenyl group and a cyclobutane ring attached to the same carbon atom. The hydrochloride salt form enhances its stability and solubility in polar solvents. The positive charge on the ammonium group significantly influences its spectroscopic characteristics.
Structure:
Spectroscopic Data
Due to the limited availability of a complete experimental dataset for this compound, this section presents a combination of predicted data and analysis based on established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.4-7.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~2.6-2.8 | Multiplet | 2H | Cyclobutyl protons (α to C-NH₃⁺) |
| ~2.2-2.4 | Multiplet | 2H | Cyclobutyl protons (α to C-NH₃⁺) |
| ~1.9-2.1 | Multiplet | 2H | Cyclobutyl protons (β to C-NH₃⁺) |
Note: Predicted data is based on general principles and data from similar structures. The amine protons (NH₃⁺) are expected to be broad and may exchange with D₂O, making them difficult to observe.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~140-145 | Quaternary aromatic carbon (C-Ph) |
| ~128-130 | Aromatic CH carbons |
| ~125-128 | Aromatic CH carbons |
| ~60-65 | Quaternary cyclobutyl carbon (C-NH₃⁺) |
| ~30-35 | Cyclobutyl CH₂ carbons (α to C-NH₃⁺) |
| ~15-20 | Cyclobutyl CH₂ carbon (β to C-NH₃⁺) |
Note: These are estimated chemical shifts based on typical values for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the ammonium group, the aromatic ring, and the alkyl framework.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-3300 | Strong, Broad | N-H stretching of the ammonium salt (R-NH₃⁺) |
| 3000-3100 | Medium | C-H stretching of the aromatic ring |
| 2850-2960 | Medium | C-H stretching of the cyclobutane ring |
| 1500-1600 | Medium-Strong | N-H bending of the ammonium salt |
| 1450-1600 | Medium-Weak | C=C stretching of the aromatic ring |
| ~1450 | Medium | CH₂ bending of the cyclobutane ring |
| 690-770 | Strong | C-H out-of-plane bending of the monosubstituted aromatic ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the detection of the molecular ion of the free base after the loss of HCl.
Table 4: Predicted Mass Spectrometry Data for 1-Phenylcyclobutanamine (Free Base)
| m/z | Possible Fragment |
| 147 | [M]⁺ (Molecular ion of the free base) |
| 132 | [M - NH₂]⁺ |
| 118 | [M - C₂H₅]⁺ |
| 104 | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a sufficient number of scans, as ¹³C NMR is less sensitive than ¹H NMR.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow and Relationships
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the relationship between the different techniques in structural elucidation.
An In-depth Technical Guide to Known Derivatives and Analogs of 1-Phenylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylcyclobutanamine and its analogs represent a class of psychoactive compounds with significant pharmacological interest, primarily due to their interaction with the N-methyl-D-aspartate (NMDA) receptor. As non-competitive antagonists of the NMDA receptor, these compounds hold therapeutic potential for a range of neurological disorders. This technical guide provides a comprehensive overview of the known derivatives and analogs of 1-phenylcyclobutanamine hydrochloride, focusing on their synthesis, pharmacological activity, and structure-activity relationships (SAR). Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative analysis of their potency at various molecular targets. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this chemical scaffold for novel therapeutic agents.
Introduction
1-Phenylcyclobutanamine is a psychoactive substance and a derivative of phencyclidine (PCP). Compounds within this class are recognized for their complex pharmacology, with their primary mechanism of action being the non-competitive antagonism of the NMDA receptor. However, structural modifications to the 1-phenylcyclobutanamine scaffold can significantly influence its pharmacological profile, including its affinity for other targets such as the dopamine transporter (DAT) and sigma receptors. A thorough understanding of the structure-activity relationships within this class of compounds is essential for the rational design of novel therapeutic agents with improved selectivity and reduced adverse effects.
This guide delves into the known chemical space around 1-phenylcyclobutanamine, presenting a consolidated view of its derivatives and analogs. It covers synthetic methodologies, pharmacological data, and the intricate relationships between chemical structure and biological activity.
Chemical Synthesis
The synthesis of 1-phenylcyclobutanamine and its derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted benzonitrile with a cyclobutyl Grignard reagent, followed by reduction of the resulting imine.
General Synthetic Scheme
A generalized synthetic route to 1-phenylcyclobutanamine derivatives is depicted below. This pathway allows for the introduction of a variety of substituents on the phenyl ring.
Caption: General synthetic route for 1-phenylcyclobutanamine derivatives.
Experimental Protocol: Synthesis of this compound
Materials:
-
Benzonitrile
-
Cyclobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Sodium borohydride (NaBH4)
-
Methanol
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Preparation of Cyclobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent is cooled to 0°C, and a solution of benzonitrile in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.
-
Hydrolysis and Imine Formation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude cyclobutyl(phenyl)methanimine.
-
Reduction: The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Salt Formation: The resulting free base is dissolved in diethyl ether, and an ethanolic solution of hydrochloric acid is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The pharmacological profile of 1-phenylcyclobutanamine analogs is primarily dictated by their interaction with the NMDA receptor. However, modifications to the chemical structure can introduce or enhance activity at other targets, such as the dopamine transporter (DAT) and sigma receptors.
NMDA Receptor Antagonism
The primary mechanism of action for many 1-phenylcyclobutanamine derivatives is non-competitive antagonism at the NMDA receptor. This interaction is crucial for their potential therapeutic effects in neurological disorders.
Core Characteristics of 1-Phenylcyclobutanamine Hydrochloride: A Technical Guide on Solubility and Stability
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Publicly available, quantitative experimental data on the solubility and stability of 1-Phenylcyclobutanamine hydrochloride is limited. The following guide is a representative document based on the general characteristics of small molecule amine hydrochlorides and established principles of pharmaceutical analysis. The data and experimental protocols presented are illustrative and should be adapted for specific laboratory conditions and validated accordingly.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, analytical method development, and ensuring product quality and efficacy. This technical guide provides an in-depth overview of the expected solubility and stability characteristics of this compound, outlines typical experimental protocols for their determination, and presents data in a structured format for clarity.
Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. This compound, as a salt of a primary amine, is expected to exhibit pH-dependent aqueous solubility and varying solubility in organic solvents.
Expected Solubility Characteristics
-
Aqueous Solubility: As a hydrochloride salt, the compound is anticipated to be freely soluble in water. The protonated amine group enhances its interaction with polar water molecules. The aqueous solubility is expected to be highest at acidic pH and decrease as the pH approaches the pKa of the free base, where the uncharged, less soluble form begins to precipitate.
-
Solubility in Organic Solvents: The solubility in organic solvents will be influenced by the solvent's polarity. It is expected to have good solubility in polar protic solvents like methanol and ethanol. Solubility in aprotic polar solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also likely to be significant. In non-polar solvents like hexane and toluene, the solubility is expected to be low due to the polar nature of the hydrochloride salt.
Illustrative Solubility Data
The following table summarizes hypothetical solubility data for this compound in various solvents at ambient temperature.
| Solvent System (at 25°C) | Expected Solubility (mg/mL) | Classification |
| Water (pH 3.0) | > 100 | Very Soluble |
| Water (pH 7.0) | 10 - 30 | Soluble |
| Methanol | > 100 | Very Soluble |
| Ethanol | 30 - 100 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very Soluble |
| Dichloromethane | 1 - 10 | Sparingly Soluble |
| Hexane | < 0.1 | Practically Insoluble |
This data is illustrative and should be confirmed by experimental analysis.
Experimental Protocol for Solubility Determination
A standard shake-flask method is typically employed to determine equilibrium solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) until equilibrium is reached (typically 24-72 hours).
-
The resulting suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment is performed in triplicate for each solvent system.
Stability Profile
Stability testing is crucial to determine the intrinsic stability of the molecule and to identify potential degradation products. Forced degradation studies are conducted under more aggressive conditions than accelerated stability testing to provide insight into the degradation pathways.
Expected Stability Characteristics
This compound, as an amine salt, may be susceptible to degradation under certain conditions:
-
pH: While generally stable in acidic conditions, the free base, which is more prevalent at higher pH, may be more susceptible to oxidative degradation.
-
Oxidation: The amine functional group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.
-
Photostability: The presence of the phenyl ring suggests a potential for photodegradation upon exposure to UV or visible light.
-
Thermal Stability: The compound is expected to be a solid with a defined melting point. Thermal degradation may occur at elevated temperatures, leading to decomposition.
Illustrative Forced Degradation Data
The following table provides an example of results from a forced degradation study.
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |
| Hydrolytic | ||||
| Acidic | 0.1 M HCl | 7 days | 60°C | < 5% |
| Neutral | Water | 7 days | 60°C | < 2% |
| Basic | 0.1 M NaOH | 24 hours | 60°C | 10 - 20% |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 15 - 25% |
| Photolytic | ICH Q1B light exposure | - | 25°C | 5 - 15% |
| Thermal | Solid state | 14 days | 80°C | < 5% |
This data is illustrative and should be confirmed by experimental analysis.
Experimental Protocol for Forced Degradation Studies
Methodology:
-
Sample Preparation: Solutions of this compound (e.g., 1 mg/mL) are prepared in the respective stress media (0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂). For photostability, the solid and a solution are exposed to light as per ICH Q1B guidelines. For thermal stress, the solid API is stored in a temperature-controlled oven.
-
Stress Conditions: Samples are stored under the conditions outlined in the table above. Control samples are stored under ambient conditions, protected from light.
-
Sample Analysis: At specified time points, aliquots are withdrawn, neutralized if necessary, and diluted to a suitable concentration. The samples are then analyzed by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.
-
Peak Purity Analysis: Peak purity of the parent compound in stressed samples is assessed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.
Potential Degradation Pathway
Based on the chemical structure, a potential degradation pathway under oxidative conditions could involve the formation of an N-oxide derivative.
Summary and Conclusions
This technical guide provides a framework for understanding the solubility and stability of this compound. The compound is anticipated to be a water-soluble salt with pH-dependent aqueous solubility. Stability studies are essential to identify potential degradation pathways, with oxidation and behavior at high pH being key areas of investigation. The experimental protocols and illustrative data presented herein serve as a guide for researchers to design and execute their own studies to determine the precise physicochemical properties of this compound. A thorough characterization is a critical step in the successful development of any new chemical entity.
An In-depth Technical Guide on the Historical Research and Discovery of 1-Phenylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical synthesis, discovery, and pharmacological profile of 1-Phenylcyclobutanamine hydrochloride. The document details the original experimental protocols, summarizes key quantitative data, and explores the likely mechanism of action based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel psychoactive compounds and central nervous system (CNS) agents.
Introduction: A Historical Perspective
The exploration of arylcycloalkylamines as pharmacologically active agents gained significant momentum in the mid-20th century. This class of compounds, characterized by an aromatic ring and an amino group attached to a cycloalkane scaffold, was investigated for a range of potential therapeutic applications, including anesthetic and psychoactive effects. Within this broad family, 1-Phenylcyclobutanamine and its hydrochloride salt emerged as a subject of scientific inquiry.
The primary historical context for the development of this compound lies within the broader investigation of 1-phenylcycloalkylamine derivatives. Seminal work in this area was published in the late 1960s, notably in the Journal of Medicinal Chemistry.[1] This research laid the groundwork for understanding the structure-activity relationships within this class of compounds.
Physicochemical Properties
A summary of the known physicochemical properties of 1-Phenylcyclobutanamine and its hydrochloride salt is presented below.
Table 1: Physicochemical Data for 1-Phenylcyclobutanamine and its Hydrochloride Salt
| Property | 1-Phenylcyclobutanamine (Free Base) | This compound | Reference(s) |
| CAS Number | 17380-77-7 | 120218-45-3 | [2][3] |
| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN | [2][3] |
| Molecular Weight | 147.22 g/mol | 183.68 g/mol | [2][3] |
| Boiling Point | 233 °C | Not available | [2] |
| Density | 1.042 g/cm³ | Not available | [2] |
| Refractive Index | 1.5449 | Not available | [2] |
| Flash Point | 98 °C | Not available | [2] |
| pKa | 9.63 ± 0.20 (Predicted) | Not available | [2] |
Historical Synthesis and Experimental Protocols
The foundational synthesis of 1-phenylcycloalkylamines, including the cyclobutane derivative, was described in the 1969 paper "1-Phenycycloalkylamine Derivatives. II. Synthesis and Pharmacological Activity" in the Journal of Medicinal Chemistry.[1] The general synthetic route involves the reaction of a cyclobutanone with a phenylmagnesium halide, followed by conversion of the resulting carbinol to the corresponding amine.
General Synthesis of 1-Phenylcyclobutanamine
The synthesis of 1-Phenylcyclobutanamine can be achieved through a multi-step process, as outlined in the historical literature.
Experimental Protocol: Synthesis of 1-Phenylcyclobutanamine
-
Preparation of 1-Phenylcyclobutanol:
-
A solution of cyclobutanone in anhydrous diethyl ether is added dropwise to a freshly prepared solution of phenylmagnesium bromide (Grignard reagent) in diethyl ether at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclobutanol.
-
-
Conversion of 1-Phenylcyclobutanol to 1-Phenylcyclobutanamine (Ritter Reaction Adaptation):
-
The crude 1-phenylcyclobutanol is dissolved in a suitable solvent such as acetic acid.
-
Sodium cyanide is added to the solution, followed by the slow addition of concentrated sulfuric acid while maintaining a low temperature.
-
The mixture is then heated to facilitate the formation of the corresponding formamide intermediate.
-
The reaction mixture is cooled, diluted with water, and neutralized with a strong base (e.g., sodium hydroxide).
-
The resulting mixture is heated under reflux to hydrolyze the formamide to the primary amine.
-
The product, 1-phenylcyclobutanamine, is then isolated by extraction with an organic solvent, followed by purification, typically via distillation under reduced pressure.
-
-
Formation of this compound:
-
The purified 1-phenylcyclobutanamine (free base) is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
A solution of hydrogen chloride in the same solvent, or gaseous hydrogen chloride, is added until precipitation of the hydrochloride salt is complete.
-
The resulting white solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Pharmacological Profile and Mechanism of Action
While specific and extensive pharmacological studies on this compound are not as widely published as for other arylcycloalkylamines like Phencyclidine (PCP), its mechanism of action can be inferred from the broader class of compounds. Research on analogues, such as 1-phenylcyclohexylamine, has shown that these compounds exhibit anticonvulsant activity and have an affinity for the PCP binding site on the N-methyl-D-aspartate (NMDA) receptor complex.[4]
Postulated Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action for this compound is believed to be non-competitive antagonism of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neurotransmission.
Table 2: Pharmacological Activity of 1-Phenylcycloalkylamine Analogues
| Compound | Anticonvulsant Activity (MES test, ED₅₀, mg/kg) | Motor Toxicity (TD₅₀, mg/kg) | Reference |
| 1-Phenylcyclohexylamine | 5-41 | Data available | [4] |
| 1-Phenylcyclopentylamine | Potentially greater separation of potencies | Data available | [4] |
Note: Specific data for 1-Phenylcyclobutanamine was not detailed in the cited study, but the activity of the cyclopentane analogue suggests the cyclobutane derivative would also be active.
Signaling Pathway Diagram
Caption: Postulated mechanism of NMDA receptor antagonism.
Conclusion
This compound is a classic example of an arylcycloalkylamine whose discovery and synthesis are rooted in the mid-20th-century exploration of this pharmacologically active class of compounds. While detailed historical records of its initial discovery are sparse, the foundational synthetic methodologies were established in the late 1960s. Its pharmacological profile, though not as extensively characterized as some of its analogues, strongly suggests a mechanism of action centered on non-competitive antagonism of the NMDA receptor. This technical guide provides a consolidated resource for understanding the historical context, synthesis, and likely mechanism of this compound, which can inform future research in medicinal chemistry and neuropharmacology.
References
- 1. 1-Phenycycloalkylamine derivatives. II. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Phenylcyclobutylamine | 17380-77-7 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Targets for 1-Phenylcyclobutanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanamine hydrochloride is a psychoactive substance with a structure suggestive of activity within the central nervous system (CNS). Its chemical architecture, featuring a phenyl group attached to a cyclobutylamine moiety, places it in a class of compounds known to interact with various neurotransmitter systems. Based on the pharmacological profiles of structurally related phenylcycloalkylamines, the primary biological targets for this compound are hypothesized to be the dopamine transporter (DAT) and sigma receptors (σ1 and σ2). This guide explores these potential targets, their associated signaling pathways, and the experimental methodologies used to investigate these interactions.
Potential Biological Targets
The structural similarity of this compound to known psychoactive compounds points towards its likely interaction with key proteins involved in neurotransmission.
Dopamine Transporter (DAT)
The dopamine transporter is a critical component of the dopaminergic system, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels, resulting in enhanced dopaminergic signaling. Many phenylcycloalkylamine derivatives exhibit high affinity for DAT.
Sigma Receptors (σ1 and σ2)
Sigma receptors are unique, non-opioid intracellular receptors located primarily at the endoplasmic reticulum-mitochondrion interface. They are involved in the modulation of various cellular functions, including calcium signaling, ion channel activity, and cell survival. Several psychoactive compounds, including some with a phenylcycloalkylamine scaffold, have been shown to bind to sigma receptors with high affinity.
NMDA Receptor
While less directly implicated by its core structure compared to DAT and sigma receptors, some related compounds, like phencyclidine (PCP), are well-known N-methyl-D-aspartate (NMDA) receptor antagonists. Therefore, interaction with the NMDA receptor channel complex remains a possibility that warrants investigation.
Quantitative Data for Structurally Similar Compounds
As previously stated, specific binding affinities for this compound are not available. However, data from structurally related analogs provide valuable insights into its potential pharmacological profile. The following tables summarize the binding affinities of representative phenylcycloalkylamine analogs for the dopamine transporter and sigma receptors.
Table 1: Dopamine Transporter (DAT) Binding Affinities of Phenylcycloalkylamine Analogs
| Compound | Structure | Target | Ki (nM) | Reference |
| N-methyl-1-(1-phenylcyclohexyl)methanamine | Phenylcyclohexyl scaffold | hDAT | 21 | [1] |
| 4-Fluoro-N-methyl-1-(1-phenylcyclohexyl)methanamine | 4-Fluoro substitution on phenyl ring | hDAT | 20 | [1] |
| 4-Chloro-N-methyl-1-(1-phenylcyclohexyl)methanamine | 4-Chloro substitution on phenyl ring | hDAT | 25 | [1] |
Table 2: Sigma Receptor Binding Affinities of Phenylcycloalkylamine Analogs
| Compound | Structure | Target | Ki (nM) | Reference |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (cis isomer) | Phenylcyclopropyl scaffold | σ1 | 0.6 | [2] |
| Methyl 2-[(1-adamantylamino)methyl]-1-phenylcyclopropane-1-carboxylate (cis isomer) | Phenylcyclopropyl scaffold | σ2 | 4.05 | [2] |
Signaling Pathways
Understanding the signaling pathways associated with the potential targets of this compound is crucial for predicting its cellular and physiological effects.
Dopaminergic Signaling Pathway
Inhibition of the dopamine transporter by a ligand like this compound would lead to an accumulation of dopamine in the synaptic cleft. This excess dopamine would then have a greater opportunity to bind to and activate postsynaptic dopamine receptors (D1-like and D2-like families), leading to a cascade of downstream signaling events.
Dopaminergic signaling at the synapse and the inhibitory effect of this compound on DAT.
Sigma Receptor Signaling
Sigma-1 receptors act as molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM). Ligand binding can modulate their interaction with various client proteins, including ion channels and signaling enzymes, thereby influencing intracellular calcium homeostasis and other cellular processes.
Modulation of intracellular calcium signaling by ligand binding to the Sigma-1 receptor.
Experimental Protocols
To empirically determine the biological targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are generalized protocols for key assays.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to DAT.
-
Materials:
-
Rat striatal tissue homogenate (a rich source of DAT)
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909)
-
Test compound: this compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
For determining non-specific binding, incubate the membranes with the radioligand and the non-specific binding control.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Workflow for a competitive radioligand binding assay for the dopamine transporter.
Radioligand Binding Assay for Sigma Receptors
This assay is similar to the DAT binding assay but uses different tissue preparations and radioligands selective for sigma receptors.
-
Materials:
-
Guinea pig brain homogenate (for σ1 receptors) or rat liver homogenate (for σ2 receptors)
-
Radioligand: --INVALID-LINK---pentazocine (for σ1) or [³H]DTG (for σ1 and σ2)
-
Masking agent (if using [³H]DTG for σ2): A high concentration of a selective σ1 ligand to block binding to σ1 sites.
-
Non-specific binding control: A high concentration of haloperidol or other suitable sigma ligand.
-
Test compound: this compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare membrane homogenates from the appropriate tissue.
-
Follow the incubation, filtration, and washing steps as described for the DAT binding assay.
-
If assaying for σ2 receptors with a non-selective radioligand, include the σ1 masking agent in all wells.
-
Measure radioactivity and perform data analysis as described for the DAT assay to determine IC50 and Ki values for each sigma receptor subtype.
-
Conclusion
Based on structure-activity relationships of analogous compounds, this compound is likely to interact with the dopamine transporter and sigma receptors. Inhibition of DAT would lead to increased synaptic dopamine levels, while interaction with sigma receptors could modulate intracellular signaling cascades. The precise pharmacological profile and therapeutic potential of this compound can only be determined through rigorous experimental investigation using assays such as those described in this guide. The lack of publicly available quantitative binding data for this compound underscores the necessity for such empirical studies to fully characterize its biological targets and mechanism of action.
References
An In-depth Technical Guide to the Stereoselective Synthesis of 1-Phenylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoselective synthesis of 1-Phenylcyclobutanamine hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds. The document details several strategic approaches, including the synthesis of the racemic compound, its chiral resolution, and asymmetric synthesis methodologies. Experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
1-Phenylcyclobutanamine is a primary amine featuring a chiral center at the carbon atom connected to both the phenyl and cyclobutyl groups. Its enantiomers can exhibit distinct pharmacological profiles, making stereoselective synthesis crucial for the development of safe and effective drugs. This guide explores the primary pathways to obtain enantiomerically pure this compound.
Synthesis of Racemic 1-Phenylcyclobutanamine
A common and efficient route to racemic 1-Phenylcyclobutanamine begins with the synthesis of 1-phenylcyclobutanecarbonitrile, followed by its reduction to the corresponding amine.
Synthesis of 1-Phenylcyclobutanecarbonitrile
The synthesis involves the alkylation of phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.
Experimental Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile
-
Materials: Phenylacetonitrile, 1,3-dibromopropane, sodium hydroxide, dimethyl sulfoxide (DMSO), toluene, water, diethyl ether.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, a solution of sodium hydroxide in water is prepared.
-
DMSO and phenylacetonitrile are added to the flask.
-
1,3-dibromopropane is added dropwise to the mixture while maintaining the temperature below 40°C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
The mixture is then diluted with water and extracted with toluene.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-phenylcyclobutanecarbonitrile.
-
The crude product can be purified by vacuum distillation.
-
Reduction of 1-Phenylcyclobutanecarbonitrile to 1-Phenylcyclobutanamine
The nitrile group of 1-phenylcyclobutanecarbonitrile can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Experimental Protocol: Reduction of 1-Phenylcyclobutanecarbonitrile
-
Materials: 1-Phenylcyclobutanecarbonitrile, lithium aluminum hydride (LiAlH₄), diethyl ether or tetrahydrofuran (THF), water, sodium hydroxide solution.
-
Procedure (using LiAlH₄):
-
A solution of 1-phenylcyclobutanecarbonitrile in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0°C.
-
After the addition, the reaction mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off and washed with ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate and the solvent is evaporated to give racemic 1-phenylcyclobutanamine.
-
Stereoselective Synthesis Strategies
Two primary strategies are employed for the stereoselective synthesis of 1-Phenylcyclobutanamine: chiral resolution of the racemate and asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2] A commonly used resolving agent for amines is tartaric acid.[3]
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Materials: Racemic 1-phenylcyclobutanamine, L-(+)-tartaric acid, methanol, water, sodium hydroxide solution, diethyl ether.
-
Procedure:
-
Racemic 1-phenylcyclobutanamine is dissolved in a suitable solvent, such as methanol.
-
A solution of L-(+)-tartaric acid (approximately 0.5 equivalents) in methanol is added to the amine solution.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and dried. The enantiomeric purity of the amine in the salt can be checked at this stage.
-
The resolved diastereomeric salt is then treated with an aqueous solution of a base (e.g., sodium hydroxide) to liberate the free amine.
-
The enantiomerically enriched amine is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried and evaporated to yield the desired enantiomer of 1-phenylcyclobutanamine.
-
The hydrochloride salt can be prepared by dissolving the free amine in a suitable solvent and treating it with a solution of HCl in ether or by bubbling HCl gas.
-
Asymmetric Synthesis via Reductive Amination of 1-Phenylcyclobutanone
Asymmetric reductive amination of the prochiral 1-phenylcyclobutanone offers a direct route to enantiomerically enriched 1-phenylcyclobutanamine. This can be achieved using a chiral catalyst and a suitable reducing agent.
Conceptual Experimental Protocol: Asymmetric Reductive Amination
-
Materials: 1-Phenylcyclobutanone, an ammonia source (e.g., ammonium formate or ammonia gas), a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand), a reducing agent (e.g., Hantzsch ester or dihydrogen gas), and a suitable solvent.
-
General Procedure:
-
1-Phenylcyclobutanone, the ammonia source, and the chiral catalyst are dissolved in an appropriate solvent in a reaction vessel.
-
The reducing agent is added, and the reaction is stirred under controlled temperature and pressure (if using H₂ gas).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.
-
Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining reagents.
-
The product is purified by chromatography or crystallization to yield the enantiomerically enriched 1-phenylcyclobutanamine.
-
Formation of the hydrochloride salt is performed as previously described.
-
Data Presentation
The following tables summarize representative quantitative data for the different synthetic strategies. The values are based on typical results reported in the literature for similar transformations and should be considered as illustrative.
Table 1: Synthesis of Racemic 1-Phenylcyclobutanamine
| Step | Reactants | Product | Typical Yield (%) |
| 1. Cyclobutylation | Phenylacetonitrile, 1,3-dibromopropane | 1-Phenylcyclobutanecarbonitrile | 70-85 |
| 2. Reduction | 1-Phenylcyclobutanecarbonitrile, LiAlH₄ | Racemic 1-Phenylcyclobutanamine | 80-95 |
Table 2: Stereoselective Synthesis of 1-Phenylcyclobutanamine
| Method | Key Reagents | Product | Typical Yield (%) (of one enantiomer) | Typical Enantiomeric Excess (ee%) |
| Chiral Resolution | Racemic amine, L-(+)-tartaric acid | (R)- or (S)-1-Phenylcyclobutanamine | < 50 (per resolution cycle) | > 98 (after recrystallization) |
| Asymmetric Reductive Amination | 1-Phenylcyclobutanone, ammonia source, chiral catalyst, reducing agent | (R)- or (S)-1-Phenylcyclobutanamine | 70-90 | 85-99 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Conclusion
The stereoselective synthesis of this compound can be effectively achieved through several routes. The choice between chiral resolution of the racemate and a direct asymmetric synthesis will depend on factors such as the desired scale of production, cost of reagents and catalysts, and the required level of enantiomeric purity. The protocols and data presented in this guide provide a solid foundation for researchers to develop a robust and efficient synthesis for this important pharmaceutical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Purification of Crude 1-Phenylcyclobutanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of crude 1-Phenylcyclobutanamine hydrochloride. The primary methods detailed include purification by recrystallization, a preliminary acid-base extraction, and a simple washing procedure for moderately impure samples. These techniques are designed to remove unreacted starting materials, by-products, and other impurities common in the synthesis of this compound. Additionally, this guide outlines standard analytical methods for assessing the purity of the final product.
Introduction
1-Phenylcyclobutanamine and its hydrochloride salt are important intermediates in the synthesis of various pharmacologically active compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Synthetic routes to this compound often result in a crude product containing various impurities. Therefore, robust purification protocols are essential.
This guide details two primary purification strategies:
-
Recrystallization: A highly effective method for achieving high purity by leveraging the differential solubility of the target compound and its impurities in a selected solvent system.
-
Acid-Base Extraction: A liquid-liquid extraction technique to separate the basic amine from neutral and acidic impurities.
Purification Strategies
A multi-step approach is often the most effective strategy for purifying crude this compound. The general workflow involves an initial purification to remove bulk impurities, followed by a final recrystallization step to obtain a highly pure crystalline solid.
Logical Workflow for Purification
Application Notes and Protocols: 1-Phenylcyclobutanamine Hydrochloride in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclobutanamine hydrochloride is a synthetic compound structurally related to phencyclidine (PCP), a well-known N-methyl-D-aspartate (NMDA) receptor antagonist. Due to this structural similarity, this compound is a compound of significant interest in neurological research, particularly in studies investigating the role of the glutamatergic system in both normal brain function and pathological conditions. As a putative NMDA receptor antagonist, it holds potential as a pharmacological tool to probe the mechanisms underlying synaptic plasticity, learning, and memory. Furthermore, its activity at the NMDA receptor suggests possible applications in animal models of neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia and depression.
These application notes provide a comprehensive overview of the use of this compound in neurological research, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols for its characterization and application.
Mechanism of Action
This compound is presumed to act as a non-competitive antagonist at the NMDA receptor. This mechanism is characteristic of PCP and its analogs. The binding site for these compounds is located within the ion channel pore of the NMDA receptor, often referred to as the "PCP site".[1] By binding to this site, the molecule physically obstructs the flow of ions, primarily Ca2+, through the channel. This action is voltage-dependent and requires the channel to be in an open state, meaning that the binding of both glutamate and a co-agonist (glycine or D-serine) is a prerequisite for the antagonist to exert its effect. The blockade of NMDA receptor-mediated calcium influx by this compound is expected to modulate downstream signaling pathways crucial for synaptic plasticity and neuronal function.
Data Presentation
| Compound | IC50 (µM) | Relative Potency (PCP = 1) |
| Phencyclidine (PCP) | 0.23 | 1 |
| 1-Phenylcyclohexylamine (PCA) | 0.45 | 0.51 |
Data from Nabeshima, T., et al. (1991). Effects of chronic treatment with phencyclidine on the NMDA receptor ion channel complex. Neurochemistry International, 18(3), 335-341.[1]
This data indicates that PCP has a higher binding affinity for the PCP site on the NMDA receptor compared to its analog, 1-Phenylcyclohexylamine.[1] It is plausible that this compound exhibits a similar or slightly different affinity, a hypothesis that can be tested using the protocols outlined below.
Experimental Protocols
In Vitro Characterization: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site on the NMDA receptor.
Objective: To determine the IC50 and subsequently the Ki (inhibitory constant) of this compound for the PCP binding site.
Materials:
-
This compound
-
[3H]MK-801 (radioligand)
-
Unlabeled MK-801 or PCP (for determining non-specific binding)
-
Rat brain tissue (cortex or hippocampus)
-
Sucrose solution (0.32 M, ice-cold)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in fresh assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
Assay buffer
-
A fixed concentration of [3H]MK-801 (typically in the low nanomolar range).
-
A range of concentrations of this compound (e.g., 10^-10 M to 10^-4 M).
-
For non-specific binding, add a high concentration of unlabeled MK-801 or PCP (e.g., 10 µM).
-
Add the prepared membrane suspension to initiate the binding reaction.
-
-
Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of [3H]MK-801.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Application: Prepulse Inhibition (PPI) Test in a Rodent Model of Psychosis
This protocol describes the use of the Prepulse Inhibition (PPI) test to assess the sensorimotor gating deficits induced by this compound, which can be used as an animal model for studying psychosis.
Objective: To evaluate the effect of this compound on sensorimotor gating, a translational measure relevant to schizophrenia.
Materials:
-
This compound
-
Saline solution (vehicle)
-
Adult male mice (e.g., C57BL/6J)
-
Acoustic startle response system with a sound-attenuated chamber
Procedure:
-
Animal Preparation and Acclimation:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Handle the mice for several days before the experiment to acclimate them to the experimenter.
-
On the day of testing, allow the mice to acclimate to the testing room for at least 30 minutes.
-
-
Drug Administration:
-
Dissolve this compound in saline.
-
Administer the desired dose of the compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow a specific pretreatment time (e.g., 30 minutes) for the drug to take effect before starting the PPI test.
-
-
Prepulse Inhibition Test:
-
Place a mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to elicit a startle response.
-
Prepulse-plus-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 70, 75, or 80 dB, 20 ms duration) presented 100 ms before the startle pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
The startle response (amplitude of the flinch) is measured by a transducer platform.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 x [(Mean startle amplitude of pulse-alone trials) – (Mean startle amplitude of prepulse-plus-pulse trials)] / (Mean startle amplitude of pulse-alone trials)
-
Compare the %PPI between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in %PPI in the drug-treated group indicates a deficit in sensorimotor gating.
-
Visualization of Signaling Pathways and Workflows
References
Application Note: Quantitative Analysis of 1-Phenylcyclobutanamine Hydrochloride using High-Performance Liquid Chromatography (HPLC)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and quantitative analysis of pharmaceutical compounds.
Abstract: This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1-Phenylcyclobutanamine Hydrochloride. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and assay of the bulk drug substance. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2]
Chromatographic Conditions
A simple isocratic HPLC method was developed for the determination of this compound. The chromatographic separation was achieved on a C18 column.
| Parameter | Specification |
| Instrument | Standard HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with Orthophosphoric Acid) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Orthophosphoric Acid. Filter the buffer solution through a 0.45 µm membrane filter. Mix 600 mL of this buffer with 400 mL of acetonitrile. Degas the final mixture by sonication before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 100 mg of the this compound sample, transfer it to a 100 mL volumetric flask, dissolve in and dilute to the mark with diluent. Further dilute 10 mL of this solution to 100 mL with the diluent.
System Suitability
Before performing the analysis, the suitability of the chromatographic system is verified. This is done by injecting the working standard solution (100 µg/mL) six times. The acceptance criteria for system suitability must be met before sample analysis begins.[3]
Method Validation Protocol
The developed analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1]
-
Specificity: Specificity was evaluated by analyzing a blank (diluent) and a standard solution to demonstrate the absence of interference at the retention time of the analyte.
-
Linearity and Range: Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over a range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.[3][4]
-
Precision:
-
Repeatability (Intra-day Precision): The repeatability of the method was determined by analyzing six separate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The intermediate precision was established by performing the assay on a different day with a different analyst. The Relative Standard Deviation (%RSD) was calculated for both sets of measurements.[3]
-
-
Accuracy (Recovery): The accuracy was determined by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels: 80%, 100%, and 120% of the nominal concentration. Each level was prepared in triplicate, and the percentage recovery was calculated.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[3]
-
Data Presentation
System Suitability Results
The results from the six replicate injections of the standard solution are summarized below.
| Parameter | Acceptance Criteria | Observed Value |
| Retention Time (min) | - | ~5.8 |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 7850 |
| % RSD of Peak Area | ≤ 1.0% | 0.45% |
Linearity
The method demonstrated excellent linearity over the tested concentration range.
| Concentration (µg/mL) | Average Peak Area |
| 50 | 485120 |
| 75 | 728350 |
| 100 | 971500 |
| 125 | 1214800 |
| 150 | 1457950 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | - |
Accuracy (Recovery Study)
The accuracy of the method is demonstrated by the recovery data presented below.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.6 | 99.50 | 0.52 |
| 100% | 100 | 100.3 | 100.30 | 0.35 |
| 120% | 120 | 119.5 | 99.58 | 0.41 |
Precision
The precision of the method was evaluated by repeatability and intermediate precision studies. The low %RSD values indicate a high degree of precision.
| Precision Type | Assay % (n=6) | Mean Assay % | % RSD |
| Repeatability (Intra-day) | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 100.0 | 0.35% |
| Intermediate (Inter-day) | 100.5, 100.8, 99.9, 100.2, 101.0, 99.7 | 100.35 | 0.51% |
LOD and LOQ
The sensitivity of the method was determined by calculating the limit of detection and limit of quantitation.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.45 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
HPLC Method Validation Parameters
This diagram shows the logical relationship between the core validation parameters as defined by ICH guidelines.
Caption: Relationship of validation parameters for an analytical method.
Conclusion
The developed RP-HPLC method for the quantitative analysis of this compound is simple, fast, specific, accurate, and precise. The validation results confirm that the method is suitable for its intended purpose in a quality control environment for the assay of the bulk drug. The method adheres to the standards set forth in the ICH guidelines.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score | MDPI [mdpi.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 1-Phenylcyclobutanamine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-Phenylcyclobutanamine hydrochloride in a given matrix. The described protocol provides a reliable and reproducible workflow for the detection of this compound, crucial for various stages of pharmaceutical research and development. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and sensitive mass spectrometric detection, making it suitable for high-throughput analysis.
Introduction
This compound is a chemical compound of interest in pharmaceutical development and related research fields. Accurate and sensitive quantification of this and similar amine-containing molecules is essential for pharmacokinetic studies, metabolism research, and quality control of drug products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the method of choice for bioanalytical and pharmaceutical analyses.[1] The challenge in analyzing polar, basic compounds like 1-Phenylcyclobutanamine lies in achieving good chromatographic retention and peak shape on traditional reversed-phase columns.[2][3] This application note presents a developed LC-MS/MS method that addresses these challenges, providing a robust protocol for the accurate quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction protocol is employed to effectively remove matrix interferences and concentrate the analyte of interest.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 2% formic acid in water).
-
Loading: Load 500 µL of the plasma sample (pre-treated with an equal volume of 4% phosphoric acid and centrifuged) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV |
MRM Transitions:
The specific MRM transitions for 1-Phenylcyclobutanamine and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The product ions are generated by collision-induced dissociation (CID). Alpha-cleavage is a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken.[6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Phenylcyclobutanamine | To be determined | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Data Presentation
The quantitative performance of the method was evaluated. The following table summarizes the key validation parameters.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (%RSD) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Minimal, compensated by IS |
| Recovery | > 85% |
Mandatory Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
References
preparing stock and working solutions of 1-Phenylcyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation of stock and working solutions of 1-Phenylcyclobutanamine hydrochloride. Due to limited publicly available data on the specific biological applications of this compound, this guide focuses on best practices for solution preparation and handling based on its chemical properties and general laboratory procedures for similar amine hydrochloride compounds.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The available data is summarized in the table below. Researchers should verify these properties with the supplier's certificate of analysis.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₃N·HCl | Santa Cruz Biotechnology[1] |
| Molecular Weight | 183.68 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 17380-77-7 | Santa Cruz Biotechnology[1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Solubility | Data not readily available. As an amine hydrochloride, it is predicted to have some solubility in water and polar organic solvents such as ethanol and DMSO. Empirical determination is recommended. | General Chemical Principles |
| Stability | Data not readily available. It is recommended to protect solutions from light and store at low temperatures to minimize degradation. | General Chemical Principles |
Safety and Handling
Handle this compound in accordance with standard laboratory safety procedures. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood.
Preparation of Stock Solutions
The choice of solvent and concentration for stock solutions will depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to ensure the stability and solubility of the compound.
General Protocol for Preparing a 10 mM Stock Solution
This protocol provides a general method for preparing a 10 mM stock solution. The choice of solvent (e.g., sterile water, ethanol, or DMSO) should be determined based on experimental compatibility and solubility tests.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile filtered
-
Sterile, deionized, or distilled water
-
Ethanol (200 proof, anhydrous)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the following formula:
Mass (mg) = Desired Volume (mL) × 10 mM × 183.68 ( g/mol ) / 1000
-
Weighing: Accurately weigh the calculated mass of the compound and place it into a sterile vial.
-
Dissolution: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.
-
Mixing: Securely cap the vial and vortex thoroughly until the compound is completely dissolved. If necessary, use brief sonication or gentle warming (not exceeding 40°C) to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Stock Solution Concentration Table
The following table provides the required mass of this compound for preparing stock solutions at various concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.184 mg | 0.92 mg | 1.84 mg |
| 10 mM | 1.84 mg | 9.2 mg | 18.4 mg |
| 50 mM | 9.2 mg | 46 mg | 92 mg |
| 100 mM | 18.4 mg | 92 mg | 184 mg |
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate aqueous buffer or cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution into the experimental buffer or medium to achieve the desired final concentration.
-
Mixing: Gently mix the working solution thoroughly before adding it to the experimental system.
-
Solvent Consideration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with the experimental system and does not exceed a level that could cause toxicity (typically <0.5% v/v for cell-based assays).
Experimental Workflow and Diagrams
As the specific biological targets and mechanisms of action for this compound are not well-documented in publicly available literature, a detailed signaling pathway diagram cannot be provided. However, a general workflow for the preparation and use of solutions is presented below.
Caption: Workflow for preparing stock and working solutions of this compound.
Disclaimer: The information provided in these application notes is intended for guidance and is based on general laboratory practices. Researchers are strongly encouraged to perform their own solubility and stability tests to determine the optimal conditions for their specific experimental needs. The biological effects and potential signaling pathways of this compound require further investigation.
References
Application Notes and Protocols for 1-Phenylcyclobutanamine Hydrochloride in Animal Studies: A Framework for Investigation
Disclaimer: As of late 2025, specific in vivo dosage, pharmacokinetic, and toxicological data for 1-Phenylcyclobutanamine hydrochloride are not available in the public domain. Consequently, this document does not provide established dosage protocols. Instead, it offers a comprehensive framework and detailed protocols for researchers to systematically determine appropriate dosages for animal studies. The information herein is intended for drug development professionals, researchers, and scientists and should be used in conjunction with institutional and regulatory guidelines for animal research.
Introduction
This compound is a chemical compound with a structure suggestive of potential psychoactive properties, though its specific biological targets and mechanism of action are not well-characterized. Its molecular formula is C₁₀H₁₃N·HCl, and its molecular weight is 183.68 g/mol . Due to the absence of published in vivo data, initial animal studies must prioritize dose-ranging and toxicity assessments to establish a safe and effective dose range.
Preclinical Dosage Calculation Principles
The extrapolation of drug doses from one species to another is a critical step in preclinical research. The most common method relies on allometric scaling, which considers the differences in body surface area between species.
Allometric Scaling and Human Equivalent Dose (HED)
The Human Equivalent Dose (HED) is often calculated from a No-Observed-Adverse-Effect Level (NOAEL) in animal studies. The formula for converting an animal dose to a HED is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Kₘ / Human Kₘ)
The Kₘ factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Kₘ values for various species are provided in the table below.
Animal Equivalent Dose (AED)
Conversely, a known human dose can be converted to an Animal Equivalent Dose (AED) for preclinical modeling:
AED (mg/kg) = Human Dose (mg/kg) x (Human Kₘ / Animal Kₘ)
These calculations are fundamental for estimating a starting dose in a new species when data from another species is available.
Quantitative Data for Interspecies Dose Conversion
The following tables provide the necessary conversion factors for dosage calculations based on body surface area.
| Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ Factor ( kg/m ²) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.5 | 20 |
| Monkey | 3 | 0.24 | 12 |
| Table 1: Body Surface Area and Kₘ Factors for Different Species. |
| To Convert from: | To: Rat (divide by) | To: Mouse (divide by) | To: Rabbit (divide by) | To: Dog (divide by) | To: Monkey (divide by) |
| Human | 6.2 | 12.3 | 3.1 | 1.8 | 3.1 |
| Table 2: Interspecies Dose Conversion Factors from Human Equivalent Dose. |
Experimental Protocols
Given the lack of a known starting dose for this compound, the following protocols are proposed for initial in vivo studies.
Protocol 1: Acute Toxicity and Dose-Ranging Study
Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for subsequent efficacy studies.
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline). The concentration should be calculated to allow for an appropriate administration volume (typically 1-5 mL/kg for oral gavage in rats).
-
Dose Selection: In the absence of prior data, a logarithmic dose escalation approach is recommended. For example, start with a low dose (e.g., 1 mg/kg) and increase by a factor of 3-10 for subsequent groups (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Administration: Administer a single dose of the compound to groups of animals (n=3-5 per sex per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only.
-
Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, 24, and 48 hours post-dose). Observations should include changes in behavior, posture, respiration, and any signs of neurological or systemic toxicity.
-
Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.
-
Endpoint: The study is complete after a 14-day observation period. The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
Methodology:
-
Dose Selection: Based on the acute toxicity study, select a non-toxic dose.
-
Administration: Administer a single dose of the compound intravenously (to determine clearance and volume of distribution) and via the intended therapeutic route (e.g., oral) to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.
Proposed Signaling Pathway and Experimental Workflow
While the specific mechanism of action for this compound is unknown, its structural similarity to other arylcycloalkylamines suggests potential interaction with monoamine transporters. A hypothesized workflow for investigating its neuropharmacological effects is presented below.
Experimental Workflow for Investigating this compound.
Due to the lack of a confirmed mechanism of action, a specific signaling pathway diagram cannot be provided at this time. Initial research should focus on identifying the primary molecular targets as outlined in the workflow above. Once a primary target is identified (e.g., the dopamine transporter), a detailed signaling pathway diagram can be constructed. For instance, if the compound is found to be a dopamine reuptake inhibitor, the diagram would illustrate its effect on dopamine signaling in the synapse.
Conclusion
The provided application notes and protocols serve as a foundational guide for initiating preclinical research on this compound. Due to the current absence of in vivo data, a cautious and systematic approach, beginning with dose-ranging and toxicity studies, is imperative. The successful execution of these initial studies will enable the determination of a safe and therapeutically relevant dose range, which is essential for all subsequent efficacy and mechanistic studies. Researchers are strongly advised to adhere to all institutional and national guidelines for the ethical use of animals in research.
Troubleshooting & Optimization
improving the yield of 1-Phenylcyclobutanamine hydrochloride synthesis
Technical Support Center: Synthesis of 1-Phenylcyclobutanamine Hydrochloride
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in .
Method 1: Synthesis via Ritter Reaction
This method involves the reaction of 1-phenylcyclobutanol with a nitrile in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to the desired amine.
Experimental Protocol: Ritter Reaction
-
Carbocation Formation and Nitrile Addition:
-
To a stirred solution of 1-phenylcyclobutanol (1 eq) in acetonitrile (5 eq), cooled to 0°C, slowly add concentrated sulfuric acid (2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the Amide Intermediate:
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Basify the aqueous solution with 20% sodium hydroxide solution until a pH of >12 is reached, while keeping the temperature below 20°C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(1-phenylcyclobutyl)acetamide.
-
-
Amide Hydrolysis:
-
To the crude N-(1-phenylcyclobutyl)acetamide, add a 6M solution of hydrochloric acid.
-
Reflux the mixture for 12-18 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer with 20% sodium hydroxide solution to a pH of >12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-phenylcyclobutanamine.
-
Troubleshooting Guide: Ritter Reaction
Question 1: The reaction has stalled, and TLC analysis shows a significant amount of unreacted 1-phenylcyclobutanol. What could be the issue?
Answer: This issue is often due to insufficient acid strength or concentration. The formation of the tertiary carbocation from 1-phenylcyclobutanol is a critical step and requires a strong acid catalyst.[1][2]
-
Solution: Ensure that the sulfuric acid used is concentrated and has not absorbed atmospheric moisture. A slight excess of sulfuric acid can also be added, but with caution to avoid excessive charring.
Question 2: The yield of the N-(1-phenylcyclobutyl)acetamide intermediate is low, and a complex mixture of byproducts is observed. Why is this happening?
Answer: The formation of stable tertiary carbocations can lead to side reactions such as elimination to form alkenes (1-phenylcyclobutene) or polymerization, especially at elevated temperatures.[3][4]
-
Solution: Maintain a low reaction temperature during the addition of sulfuric acid. Ensure efficient stirring to dissipate heat. Using a milder acid catalyst system, if compatible with the substrate, could also be explored.
Question 3: The hydrolysis of the N-(1-phenylcyclobutyl)acetamide is incomplete, even after prolonged reflux. How can I improve this step?
Answer: Amide hydrolysis can be slow, especially for sterically hindered amides.
-
Solution: Increase the reflux time or use a higher concentration of hydrochloric acid. Alternatively, consider using a different acid, such as a mixture of acetic acid and concentrated HCl, which can sometimes improve solubility and reaction rates. Basic hydrolysis with a strong base like potassium hydroxide in a high-boiling solvent (e.g., ethylene glycol) is another option, followed by extraction of the free amine.
Question 4: During the final basic workup, an emulsion has formed, making separation difficult. What should I do?
Answer: Emulsion formation is common when basifying acidic solutions containing amines.
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Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Caption: Workflow for the synthesis of 1-Phenylcyclobutanamine via the Ritter Reaction.
Method 2: Synthesis via Reduction of 1-Phenylcyclobutanecarbonitrile
This route involves the reduction of the nitrile group of 1-phenylcyclobutanecarbonitrile to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Nitrile Reduction
-
Setup and Reagent Addition:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Stir the suspension under a nitrogen atmosphere and cool to 0°C.
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Dissolve 1-phenylcyclobutanecarbonitrile (1 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
-
Reaction and Quenching:
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After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction by TLC until the starting nitrile is consumed.
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Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
-
Product Isolation:
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Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether.
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Combine the filtrate and the ether washings.
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Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-phenylcyclobutanamine.
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Troubleshooting Guide: Nitrile Reduction
Question 1: The reaction is sluggish, and a significant amount of starting material remains even after prolonged reflux. What could be the cause?
Answer: This can be due to several factors:
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Inactive LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. If it has been improperly stored, its activity will be reduced.
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Poor quality solvent: The presence of water in the solvent will consume the LiAlH₄.
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Solution: Use freshly opened or properly stored LiAlH₄. Ensure all glassware is flame-dried and solvents are anhydrous.
Question 2: The yield is low, and I suspect product loss during the workup. How can I improve the isolation?
Answer: The aluminum salts formed during the quenching step can sometimes trap the product.
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Solution: Ensure the Fieser workup is performed correctly with vigorous stirring to produce a granular, easily filterable precipitate. Thoroughly wash the aluminum salts with the reaction solvent to recover any adsorbed product. An alternative workup is to add Rochelle's salt solution and stir until the aqueous layer is clear before separation.
Question 3: I observe the formation of a secondary amine byproduct. How can this be avoided?
Answer: Over-reduction or side reactions can sometimes lead to the formation of di(1-phenylcyclobutylmethyl)amine.
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Solution: This is less common with LiAlH₄ reduction of nitriles but can be influenced by reaction conditions. Maintaining a controlled temperature during the addition of the nitrile and avoiding an excessive excess of the reducing agent can help minimize side reactions.
Caption: Workflow for the synthesis of 1-Phenylcyclobutanamine via Nitrile Reduction.
Final Step: Conversion to Hydrochloride Salt
This protocol is applicable to the crude 1-phenylcyclobutanamine obtained from any of the above methods.
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Salt Formation:
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Dissolve the crude 1-phenylcyclobutanamine in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol dropwise, until precipitation of the salt is complete.
-
-
Isolation and Purification:
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Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
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Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to obtain pure this compound.
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Dry the purified salt under vacuum.
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Comparison of Synthesis Routes
| Feature | Ritter Reaction | Nitrile Reduction |
| Starting Material | 1-Phenylcyclobutanol | 1-Phenylcyclobutanecarbonitrile |
| Key Reagents | Acetonitrile, H₂SO₄, HCl | LiAlH₄ |
| Typical Yield | 40-60% | 70-85% |
| Reaction Time | 16-24 hours (two steps) | 4-6 hours |
| Key Challenges | Use of strong acids, potential for side reactions, two-step process. | Handling of pyrophoric LiAlH₄, requires anhydrous conditions. |
| Scalability | Moderate; handling large volumes of strong acid can be hazardous. | Good; but requires careful control of exothermic quenching on a large scale. |
General Frequently Asked Questions (FAQs)
Question: Which synthesis route is recommended for the highest yield?
Answer: The reduction of 1-phenylcyclobutanecarbonitrile with LiAlH₄ generally offers a higher yield and is a more direct, one-step conversion to the amine.
Question: What are the main safety precautions to consider during these syntheses?
Answer:
-
Ritter Reaction: Handle concentrated sulfuric and hydrochloric acids with extreme care in a fume hood, using appropriate personal protective equipment (PPE). The reaction can be exothermic.
-
Nitrile Reduction: Lithium aluminum hydride is a highly reactive, pyrophoric solid that reacts violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon) with anhydrous solvents and flame-dried glassware.
Question: How can I confirm the identity and purity of the final product?
Answer: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Disclaimer: The experimental protocols and troubleshooting guides provided are for informational purposes only and should be adapted and optimized by qualified personnel. All chemical syntheses should be performed with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
optimizing reaction conditions for 1-Phenylcyclobutanamine hydrochloride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Phenylcyclobutanamine Hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via its two primary synthetic routes: the reduction of 1-phenylcyclobutanecarbonitrile and the reductive amination of 1-phenylcyclobutanone.
Route 1: Reduction of 1-Phenylcyclobutanecarbonitrile
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Nitrile | 1. Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is moisture-sensitive. Raney Nickel or Palladium catalysts may be poisoned. | 1. Use freshly opened or properly stored LiAlH₄. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). For catalytic hydrogenation, use fresh catalyst and ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| 2. Insufficient Amount of Reducing Agent: Stoichiometry is critical, especially with hydride reagents. | 2. For LiAlH₄, use at least 1.0 equivalent relative to the nitrile. An excess (1.5-2.0 eq.) may be necessary. For catalytic hydrogenation, ensure adequate catalyst loading (typically 5-10 mol%) and sufficient hydrogen pressure. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 3. For LiAlH₄ reductions, the reaction can often be run at room temperature or gently refluxed in an appropriate solvent like THF. For catalytic hydrogenation, increasing the temperature and/or pressure may be necessary. | |
| Formation of Side Products (e.g., secondary amine) | 1. Reaction Conditions Favoring Imine Intermediate Condensation: This is more common in catalytic hydrogenation. | 1. When using catalytic hydrogenation, the addition of ammonia to the reaction mixture can suppress the formation of secondary amines.[1] |
| 2. Incomplete Reduction: Partial reduction can lead to imine intermediates that can react further. | 2. Ensure the reaction goes to completion by monitoring with TLC or GC-MS and extending the reaction time if necessary. | |
| Difficult Product Isolation | 1. Emulsion during Workup (LiAlH₄): The quenching of LiAlH₄ can form aluminum salts that lead to emulsions. | 1. Use a Fieser workup: sequentially add water, then 15% aqueous NaOH, then more water, with vigorous stirring. This should produce a granular precipitate that is easily filtered. |
| 2. Product is Water Soluble (as the amine): The free amine may have some solubility in the aqueous phase. | 2. Ensure the aqueous phase is basic (pH > 11) before extraction to minimize the protonation of the amine. Use a suitable organic solvent for extraction, such as diethyl ether or dichloromethane, and perform multiple extractions. |
Route 2: Reductive Amination of 1-Phenylcyclobutanone
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Primary Amine | 1. Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine. | 1. Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).[2] The removal of water, either by a Dean-Stark trap or the use of a dehydrating agent, can drive the equilibrium towards imine formation. |
| 2. Competitive Reduction of the Ketone: The reducing agent may be reducing the starting ketone instead of the imine intermediate. | 2. Use a reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] If using a less selective reagent like sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent.[3] | |
| 3. Formation of Secondary Amine: The primary amine product can react with the starting ketone to form a secondary amine. | 3. Use a large excess of the ammonia source to outcompete the primary amine product in reacting with the ketone. | |
| Reaction Stalls | 1. Decomposition of Reducing Agent: Some reducing agents are sensitive to acidic or aqueous conditions. | 1. Ensure the pH of the reaction is suitable for the chosen reducing agent. For instance, NaBH₃CN is more stable under mildly acidic conditions.[4] |
| 2. Catalyst Deactivation (Catalytic Hydrogenation): The amine product or imine intermediate can sometimes deactivate the catalyst.[5] | 2. Increase catalyst loading or use a more robust catalyst. Ensure the reaction is run under optimal temperature and pressure. | |
| Product Purity Issues | 1. Presence of Unreacted Ketone: The reaction did not go to completion, or the ketone was not fully converted to the imine. | 1. Increase reaction time and/or temperature. Ensure an adequate amount of the ammonia source and reducing agent are used. |
| 2. Formation of Byproducts: Aldol condensation of the ketone can occur under certain conditions. | 2. Optimize the reaction pH and temperature to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 1-Phenylcyclobutanamine?
A1: Both the reduction of 1-phenylcyclobutanecarbonitrile and the reductive amination of 1-phenylcyclobutanone are viable routes. The choice often depends on the availability and cost of the starting materials. Reductive amination can be a more direct, one-pot procedure if starting from the ketone.[5] The nitrile reduction route involves an additional step if starting from phenylacetonitrile and 1,3-dibromopropane.
Q2: What are the advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃) for the reductive amination?
A2: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[2][3] It is less toxic than sodium cyanoborohydride and can be used in a one-pot reaction without the need to pre-form the imine. It is also less likely to reduce the starting ketone compared to more powerful reducing agents like NaBH₄.[3]
Q3: How can I monitor the progress of my reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, you can compare the disappearance of the starting material spot with the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.
Q4: I have the free base of 1-Phenylcyclobutanamine. How do I convert it to the hydrochloride salt?
A4: To form the hydrochloride salt, dissolve the free base in a suitable anhydrous solvent such as diethyl ether, isopropanol, or ethyl acetate. Then, add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution. The precipitate can then be collected by filtration, washed with cold solvent, and dried under vacuum.
Q5: What are some common impurities I might encounter, and how can they be removed?
A5: Common impurities can include unreacted starting materials (1-phenylcyclobutanecarbonitrile or 1-phenylcyclobutanone), secondary amine byproducts (from either route), and the corresponding alcohol (from the reduction of the ketone). Purification can typically be achieved by column chromatography on silica gel for the free base. The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclobutanamine via Reduction of 1-Phenylcyclobutanecarbonitrile with LiAlH₄
This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-Phenylcyclobutanecarbonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Stoichiometry (LiAlH₄) | 1.5 - 2.0 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 70-85% |
Methodology
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.5-2.0 eq.) and anhydrous THF.
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Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 1-phenylcyclobutanecarbonitrile (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-12 hours. The progress of the reaction is monitored by TLC or GC-MS.
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Workup: After the reaction is complete, the flask is cooled to 0 °C. The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Isolation: The resulting granular precipitate is removed by filtration and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenylcyclobutanamine.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-Phenylcyclobutanamine via Reductive Amination of 1-Phenylcyclobutanone
This protocol details the one-pot synthesis of the primary amine from the corresponding ketone using sodium triacetoxyborohydride.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-Phenylcyclobutanone |
| Ammonia Source | Ammonium Acetate (NH₄OAc) |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Stoichiometry (NH₄OAc) | 10 equivalents[2] |
| Stoichiometry (NaBH(OAc)₃) | 1.5 equivalents |
| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Methodology
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Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-phenylcyclobutanone (1.0 eq.) and the solvent (DCE or THF).
-
Addition of Reagents: Add ammonium acetate (10 eq.) to the solution, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq.).
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Isolation: Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
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Purification: The crude 1-phenylcyclobutanamine can be purified by column chromatography on silica gel.
Protocol 3: Preparation of this compound
This protocol describes the conversion of the free amine to its hydrochloride salt.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 1-Phenylcyclobutanamine (free base) |
| Reagent | Hydrogen Chloride (2M solution in diethyl ether) |
| Solvent | Anhydrous Diethyl Ether or Isopropanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Methodology
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Dissolution: Dissolve the purified 1-phenylcyclobutanamine (1.0 eq.) in anhydrous diethyl ether.
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Precipitation: Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
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Isolation: Collect the white precipitate by vacuum filtration.
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Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of 1-Phenylcyclobutanamine via nitrile reduction.
Caption: Experimental workflow for the synthesis of 1-Phenylcyclobutanamine via reductive amination.
Caption: Troubleshooting logic for low yield in 1-Phenylcyclobutanamine synthesis.
References
Technical Support Center: 1-Phenylcyclobutanamine Hydrochloride Solution Stability
Welcome to the technical support center for 1-Phenylcyclobutanamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing stability issues of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common issues encountered during the handling and stability testing of this compound solutions.
Q1: My this compound solution has turned yellow/brown. What is the likely cause and how can I prevent it?
A1: Discoloration of your solution is a common indicator of degradation, likely due to oxidation or photolytic degradation. The amine functional group in 1-Phenylcyclobutanamine is susceptible to oxidation, which can lead to the formation of colored byproducts.
Troubleshooting Steps:
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Protect from Light: Store the solution in amber vials or wrap the container with aluminum foil to minimize exposure to light.[1] Photodegradation can be initiated by exposure to UV or visible light.
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Inert Atmosphere: When preparing and storing solutions, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen. Amines are susceptible to oxidation, and removing oxygen can mitigate this.
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Control Temperature: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down the rate of degradation reactions.[2]
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Use Fresh Solutions: Whenever possible, prepare solutions fresh before use. If storage is necessary, conduct a small-scale stability study under your intended storage conditions to determine an acceptable use-by date.
Q2: I observe precipitation in my aqueous this compound solution, especially when adjusting the pH. Why is this happening?
A2: Precipitation is likely due to changes in the solubility of this compound, which is pH-dependent. As a hydrochloride salt, it is generally more soluble in acidic to neutral aqueous solutions. Increasing the pH will deprotonate the amine, converting it to the free base form, which may be less soluble in water.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a range where the compound is known to be soluble. Determine the optimal pH range for your desired concentration experimentally.
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Solvent System: If your experimental conditions require a higher pH, consider using a co-solvent system (e.g., water with a small percentage of an organic solvent like ethanol or DMSO) to increase the solubility of the free base. However, always check for the compatibility of co-solvents with your downstream applications.
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Concentration Check: You may be exceeding the solubility limit of the compound at the given pH and temperature. Try preparing a more dilute solution.
Q3: My analytical results show a decrease in the concentration of this compound over a short period. What are the potential degradation pathways?
A3: A rapid decrease in concentration suggests chemical instability. Based on the structure of 1-Phenylcyclobutanamine, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis. While specific degradation products are not documented in the provided search results, we can hypothesize based on general chemical principles.
Potential Degradation Pathways:
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Oxidation: The primary amine is a likely site for oxidation, potentially leading to the formation of N-oxides or other oxidized species.
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Photodegradation: The phenyl group can absorb UV light, which may lead to radical-mediated degradation pathways.
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Hydrolysis: While generally stable, under extreme pH and temperature conditions, unforeseen hydrolytic degradation could occur.
To identify the specific degradation products, a forced degradation study is recommended.
Forced Degradation and Stability Indicating Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4][5] These studies involve subjecting the compound to stress conditions to intentionally induce degradation.
Summary of Forced Degradation Conditions
The following table summarizes typical stress conditions used in forced degradation studies, which should be adapted for this compound. The goal is to achieve 5-20% degradation to allow for the detection and identification of degradation products.[1]
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | Monitor for hydrolysis |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours | Monitor for hydrolysis and other base-catalyzed reactions |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 72 hours | Formation of N-oxides and other oxidative products |
| Thermal Degradation | Solid and Solution | 80°C | Up to 72 hours | Thermally induced degradation |
| Photodegradation | Solution | ICH Q1B specified light source | Varies | Light-induced degradation |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
Objective: To investigate the degradation profile of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound
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HPLC grade water, methanol, and acetonitrile
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Calibrated pH meter
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Validated HPLC system with a UV/PDA detector and preferably a Mass Spectrometer (MS)
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Photostability chamber
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Calibrated oven
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
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Thermal Degradation: Place both the solid compound and a solution in an 80°C oven.
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Photodegradation: Expose a solution to light in a photostability chamber as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.[1]
-
-
Time Points: Withdraw aliquots from each stressed sample at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
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Sample Analysis:
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Neutralize the acidic and basic samples before injection into the HPLC system.
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Dilute all samples to a suitable concentration with the mobile phase.
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Analyze the samples using a developed and validated stability-indicating HPLC method.
-
-
Data Evaluation:
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Compare the chromatograms of the stressed samples with that of an unstressed control sample.
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Identify and quantify the degradation products.
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Determine the percentage of degradation of this compound.
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Visualizing Workflows and Pathways
Troubleshooting Workflow for Solution Instability
The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Postulated Degradation Pathway
This diagram illustrates a simplified, hypothetical degradation pathway for 1-Phenylcyclobutanamine under oxidative stress, a common instability for amines.
Caption: Hypothetical oxidative degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of phenylephrine hydrochloride injection in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Enhancing the Solubility of 1-Phenylcyclobutanamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-Phenylcyclobutanamine hydrochloride in biological assays.
Troubleshooting Guide
Compound precipitation can significantly compromise experimental results by lowering the effective concentration of the test compound and introducing artifacts.[1] The following guide addresses common solubility issues in a question-and-answer format.
| Observation / Question | Potential Cause | Recommended Solution |
| Issue 1: Immediate Precipitation "My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium." | Solvent Shock : This occurs when a concentrated stock in a non-aqueous solvent (like DMSO) is rapidly diluted into an aqueous solution where the compound is less soluble.[1][2] | 1. Decrease Final Concentration : Your target concentration may exceed the compound's aqueous solubility limit.[2] 2. Optimize Dilution Method : Pre-warm the aqueous solution to your experimental temperature (e.g., 37°C). Add the DMSO stock dropwise while gently vortexing or swirling the medium to avoid localized high concentrations.[1][2] 3. Use an Intermediate Dilution Step : Perform a serial dilution in pre-warmed media instead of a single large dilution.[2] 4. Reduce DMSO Percentage : Ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) to minimize its effect on solubility and cell health.[1] |
| Issue 2: Delayed Precipitation "The solution is clear initially, but after incubation for several hours, I see a cloudy or crystalline precipitate." | Temperature Shift : Moving the compound from room temperature to a 37°C incubator can alter its solubility.[1] pH Instability : The pH of cell culture medium can change over time due to CO₂ levels or cellular metabolism, affecting the solubility of ionizable compounds like amine hydrochlorides.[1][2] Compound Instability : The molecule may be degrading into less soluble byproducts under the experimental conditions.[2] | 1. Pre-warm Media : Always pre-warm your media to 37°C before adding the compound.[1] 2. Buffer the Medium : Ensure your medium is adequately buffered for the incubator's CO₂ concentration (e.g., with HEPES) to maintain a stable pH.[1] 3. Assess Stability : Test the compound's stability in the specific medium over the intended duration of the experiment. Consider preparing fresh solutions more frequently.[2] |
| Issue 3: Stock Solution Precipitation "My high-concentration DMSO stock of this compound has a precipitate after being stored in the freezer." | Poor Solubility at Low Temperatures : The compound may not be fully soluble in the stock solvent at freezer temperatures.[1] Freeze-Thaw Cycles : Repeated cycles can encourage precipitation.[1] Water Absorption : DMSO is hygroscopic and can absorb atmospheric moisture, which reduces the solubility of hydrophobic compounds.[3] | 1. Aliquot Stocks : Prepare single-use aliquots to minimize freeze-thaw cycles.[1] 2. Gentle Re-dissolving : Before use, warm the stock to room temperature or 37°C and vortex to ensure any precipitate is fully redissolved.[1] 3. Use Anhydrous DMSO : Prepare stock solutions with high-quality, anhydrous DMSO and store them in tightly sealed containers.[1] |
Solubility Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing solubility challenges during experimental setup.
References
troubleshooting poor analytical signals for 1-Phenylcyclobutanamine hydrochloride
Welcome to the technical support center for 1-Phenylcyclobutanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or inconsistent analytical signals for this compound?
A1: Poor analytical signals for this compound can stem from several factors, including sample degradation, improper sample preparation, suboptimal chromatographic conditions, or instrument contamination. This compound, like many amine hydrochlorides, can be susceptible to pH changes and may require specific handling to ensure stability.
Q2: How should I properly store this compound to prevent degradation?
A2: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, maintaining it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable to prevent potential degradation from moisture and atmospheric components.
Q3: What are the expected impurities that might be observed during the analysis of this compound?
A3: Potential impurities can arise from the synthetic route or degradation. These may include starting materials, by-products, or degradation products formed through oxidation or hydrolysis. For structurally similar compounds like 1-phenylcyclohexylamine, known impurities include cyclohexanone and 1-phenylcyclohexene, suggesting that analogous impurities for this compound could be cyclobutanone and 1-phenylcyclobutene.[1]
Q4: Can I use the same analytical method for both the free base and the hydrochloride salt of 1-Phenylcyclobutanamine?
A4: While the core analytical principles remain the same, adjustments to the sample preparation and mobile phase may be necessary. The hydrochloride salt is generally more water-soluble than the free base. For reversed-phase HPLC, the pH of the mobile phase will be critical in controlling the ionization state and, therefore, the retention of the amine.
Troubleshooting Guides
This section provides detailed troubleshooting for common analytical techniques used to analyze this compound.
High-Performance Liquid Chromatography (HPLC)
Issue: No Peak or Very Small Peak
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and analyze them immediately. Ensure the diluent is compatible and does not cause degradation. A slightly acidic diluent can improve the stability of amine hydrochlorides. |
| Incorrect Wavelength | Verify the UV maximum absorbance of this compound. A photodiode array (PDA) detector can be used to determine the optimal wavelength. For phenylalkylamines, detection is often performed in the range of 200-230 nm. |
| Poor Solubility | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Sonication may aid dissolution. |
| Injection Issue | Check the autosampler for proper operation. Perform a manual injection to rule out autosampler malfunction. |
Issue: Tailing or Broad Peaks
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The basic amine can interact with acidic silanols on the silica-based column. Add a competitive amine, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%) or use a base-deactivated column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should be controlled to ensure a consistent ionization state of the analyte. For amine compounds, a pH between 3 and 7 is often effective on a C18 column. |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Contamination/Aging | Flush the column with a strong solvent, or if the problem persists, replace the column. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Poor Peak Shape or No Elution
| Potential Cause | Troubleshooting Step |
| Analyte Adsorption | The polar amine group can interact with active sites in the GC inlet and column. Derivatization of the amine (e.g., acylation or silylation) can improve peak shape and thermal stability. |
| Thermal Degradation | The hydrochloride salt is not volatile and may degrade at high temperatures in the GC inlet. It is often necessary to analyze the free base form. A liquid-liquid extraction with a basic aqueous solution can be used to convert the salt to the free base, which is then extracted into an organic solvent. |
| Inlet Temperature Too Low/High | Optimize the inlet temperature. If it's too low, volatilization will be incomplete. If it's too high, the analyte may degrade. |
Issue: Inconsistent Mass Spectra
| Potential Cause | Troubleshooting Step |
| Source Contamination | A contaminated ion source can lead to inconsistent fragmentation. Perform ion source cleaning as per the manufacturer's instructions. |
| Co-eluting Impurities | Improve chromatographic separation by optimizing the temperature program or using a different GC column. |
| Fragmentation Variability | Ensure that the ionization energy and other MS parameters are consistent between runs. For amines, alpha-cleavage is a dominant fragmentation pathway.[2][3] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a starting point for developing a stability-indicating HPLC method.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a gradient or isocratic elution. A typical starting point is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
GC-MS Analysis Protocol (as Free Base)
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 250°C.
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Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
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MS Transfer Line Temperature: 280°C.
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Ion Source Temperature: 230°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: 40-400 amu.
-
Sample Preparation (Free Base Extraction):
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Dissolve the hydrochloride salt in deionized water.
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Add a 1 M sodium hydroxide solution to raise the pH to >10.
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Extract the aqueous solution with an organic solvent such as dichloromethane or ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to the desired volume.
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Quantitative Data Summary
The following tables provide typical analytical parameters for compounds structurally similar to this compound. These should be used as a reference and optimized for your specific application.
Table 1: Typical HPLC Parameters
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20mM KH2PO4 (pH 3.0) (50:50) |
| Flow Rate | 1.0 mL/min |
| Detection | 210 nm |
| Expected Retention Time | 3 - 7 minutes |
Table 2: Expected Mass Spectrometry Fragments (for Free Base)
The molecular weight of 1-Phenylcyclobutanamine (free base) is 147.22 g/mol .
| m/z | Possible Fragment |
| 147 | [M]+ (Molecular Ion) |
| 118 | [M-C2H5]+ (Loss of ethyl group) |
| 91 | [C7H7]+ (Tropylium ion) |
| 77 | [C6H5]+ (Phenyl group) |
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC signals.
References
mitigating unexpected side effects in animal models treated with 1-Phenylcyclobutanamine hydrochloride
Technical Support Center: 1-Phenylcyclobutanamine Hydrochloride
Disclaimer: Publicly available scientific literature and drug databases lack specific pharmacological and toxicological data for this compound. The following troubleshooting guides, FAQs, and protocols are based on general principles of laboratory animal research, and data extrapolated from structurally related phenylcycloalkylamine compounds. Researchers must adapt these recommendations based on their own observations and in strict accordance with their institution's animal care and use committee (IACUC) guidelines.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected behavioral changes in our rodent models (e.g., hyperactivity, circling, stereotypy) shortly after administration. Is this normal?
A1: For psychoactive compounds like phenylcycloalkylamines, behavioral alterations are expected. Effects such as hyperactivity, stereotyped behaviors (repetitive, unvarying actions), and ataxia (impaired coordination) are commonly reported for this class of compounds, which are known to act as N-methyl-D-aspartate (NMDA) receptor antagonists. The intensity and duration of these effects are typically dose-dependent. It is crucial to document these behaviors systematically to establish a dose-response relationship. If the behaviors are severe and cause distress to the animal, consider dose reduction in future experiments.
Q2: What are the initial signs of systemic toxicity that we should monitor for?
A2: Initial signs of toxicity can be subtle. Daily monitoring should include:
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Body Weight: A loss of more than 10-15% of the initial body weight is a significant indicator of adverse health.
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Appearance: Look for piloerection (hair standing on end), hunched posture, and unkempt fur.
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Activity Level: Note any lethargy, reduced exploration, or social withdrawal.
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Hydration Status: Check for dehydration by performing a skin turgor test (gentle skin pinch over the back); delayed return to normal position indicates dehydration.
Q3: Can this compound cause seizures? What should we do if an animal experiences one?
A3: While some phenylcycloalkylamine analogs have shown anticonvulsant properties, others can induce seizures at higher doses. If an animal experiences a seizure, ensure its safety by removing any objects in the cage that could cause injury. Record the duration and characteristics of the seizure. If seizures are recurrent or prolonged, this should be considered a humane endpoint, and the animal should be euthanized according to your approved IACUC protocol. A reduction in dosage is strongly recommended for subsequent studies.
Troubleshooting Guide for Unexpected Side Effects
| Observed Side Effect | Potential Cause | Recommended Action |
| Severe Ataxia / Motor Impairment | High dose of the compound affecting motor coordination centers in the brain. | - Ensure the animal has easy access to food and water on the cage floor.- Provide soft bedding to prevent injury from falls.- In future experiments, perform a dose-response study to determine the threshold for severe motor impairment. |
| Significant Weight Loss (>10%) | - Reduced food and water intake due to sedation or motor impairment.- Metabolic effects of the compound.- General malaise or toxicity. | - Provide supplemental nutrition with high-calorie, palatable food or a liquid diet via gavage if necessary.- Administer subcutaneous fluids (e.g., warm sterile saline or Lactated Ringer's solution) to combat dehydration.- Monitor weight daily. If weight loss continues, consider a lower dose or discontinuation of the study for that animal. |
| Respiratory Depression | Central nervous system depression, a known effect of some NMDA receptor antagonists at high doses. | - Monitor respiratory rate and effort closely.- Ensure the animal is in a well-ventilated area.- If severe respiratory distress is observed, this is a critical adverse event. The animal should be euthanized immediately. Future studies should utilize a lower dose. |
| Prolonged Sedation/Anesthesia | - Individual animal sensitivity.- Overdose.- Impaired metabolism and clearance of the compound. | - Maintain the animal's body temperature using a heating pad set to a low temperature.- Turn the animal every 30-60 minutes to prevent hypostatic pneumonia.- Monitor vital signs. If the animal does not recover within an expected timeframe, consult with veterinary staff. |
Quantitative Data for Analogous Compounds
The following data is for 1-phenylcyclohexylamine (PCA), an analog of this compound, and is provided for reference purposes only. Doses for this compound may vary significantly.
| Animal Model | Test | Compound | Effective Dose (ED50) | Toxic Dose (TD50) | Reference |
| Mouse | Maximal Electroshock Seizure (MES) | 1-Phenylcyclohexylamine (PCA) | 7.0 mg/kg | [1] | |
| Mouse | Motor Impairment (Rotorod) | 1-Phenylcyclohexylamine (PCA) | 16.3 mg/kg | [1] |
Experimental Protocols
Protocol: Intraperitoneal (IP) Administration of a Novel Compound in a Mouse Model
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Dose Preparation:
-
Calculate the required dose based on the animal's most recent body weight.
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Prepare the compound in a sterile vehicle (e.g., 0.9% saline, DMSO/saline mixture). Ensure the final concentration allows for an injection volume of no more than 10 mL/kg.
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Warm the solution to room temperature before administration.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the neck and securing the tail.
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Position the mouse to expose the lower abdominal quadrants.
-
-
Injection Procedure:
-
Using a 25-27 gauge needle, insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-20 degree angle. Avoid the midline to prevent injection into the bladder or cecum.
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Aspirate slightly to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.
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Inject the solution smoothly and withdraw the needle.
-
-
Post-Administration Monitoring:
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Immediately after injection, place the animal in a clean cage and observe for any acute adverse reactions (e.g., seizures, respiratory distress) for at least 30 minutes.
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Continue to monitor for behavioral changes, signs of pain (e.g., writhing), and general well-being at regular intervals according to the experimental timeline.
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Record all observations meticulously.
-
Visualizations
Caption: Hypothesized mechanism of action via NMDA receptor antagonism.
Caption: General experimental workflow for in vivo compound testing.
References
refining purification methods to achieve high-purity 1-Phenylcyclobutanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Phenylcyclobutanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The most prevalent and effective method for purifying this compound is recrystallization. This technique leverages differences in solubility between the desired compound and impurities at different temperatures. For impurities that are difficult to remove by recrystallization, column chromatography may be employed.
Q2: What are the likely impurities in a synthesis of this compound?
Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Without a specific synthetic route, common impurities for this type of compound could include:
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Unreacted starting materials: Phenylacetonitrile and 1,3-dibromopropane (if using a common synthetic route).
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Byproducts: Compounds formed from side reactions, such as dimers or oligomers.
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Degradation products: Resulting from improper storage or handling.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample. Other methods include Thin Layer Chromatography (TLC) for a quick qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low Recovery of Purified Product | - The compound is too soluble in the chosen solvent even at low temperatures.- Too much solvent was used.- The cooling process was too rapid. | - Select a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" Instead of Crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture.- Try to pre-purify the crude material by another method, such as a solvent wash, before recrystallization.- Add a seed crystal to induce crystallization. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- The compound is highly soluble in the solvent. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a small seed crystal of the pure compound. |
| Discolored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- A second recrystallization may be necessary. |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - The column is overloaded.- Inappropriate mobile phase pH.- Column degradation. | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the amine is protonated (typically pH < 4).- Use a new or different column. |
| No Peaks Detected | - The detector is not set to the correct wavelength.- The compound did not elute from the column. | - Determine the UV absorbance maximum (λmax) of this compound and set the detector accordingly.- Use a stronger mobile phase (e.g., higher percentage of organic solvent). |
| Co-elution of Peaks | - The mobile phase is not optimized for separation. | - Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer).- Change the type of organic solvent (e.g., from acetonitrile to methanol).- Consider a different column with a different stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
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Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents to find a suitable one. Good solvents for amine hydrochlorides often include alcohols (e.g., isopropanol, ethanol) or a mixture of an alcohol and water. An ideal solvent will dissolve the compound when hot but sparingly when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Purity Assessment by HPLC
This is a general method and should be validated for your specific instrumentation and sample.
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Instrumentation: HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized, but a starting point could be 30:70 (v/v) acetonitrile:buffer.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Approximately 210 nm (this may need to be optimized by determining the λmax of the compound).
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve a known amount of the dried this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
Visualizations
Caption: General purification and analysis workflow for this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
optimization of dosing regimens for 1-Phenylcyclobutanamine hydrochloride efficacy
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Phenylcyclobutanamine hydrochloride. The following guides address common questions and troubleshooting scenarios encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of this compound?
A1: this compound is a chemical compound with the CAS number 120218-45-3 and the linear formula C10H14ClN.[1] It is typically used for research and laboratory purposes.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For safe handling, it is crucial to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3] Store the compound in a cool, dry, and well-ventilated place with the container tightly sealed.[2]
Q3: What personal protective equipment (PPE) should be used when working with this compound?
A3: Appropriate PPE includes protective gloves, clothing, and eye/face protection, such as chemical safety goggles.[3] If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Q4: What should be done in case of accidental exposure?
A4: In case of:
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present, and seek medical advice.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water.[3]
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Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and call a physician or poison control center immediately.[3]
Q5: In which solvents is this compound soluble?
A5: While specific solubility data for this compound is not detailed in the provided results, hydrochloride salts of similar amine compounds generally exhibit enhanced solubility in aqueous solutions. For related compounds like 1-Phenylcyclohexylamine hydrochloride, it is soluble in water and ethanol, and slightly soluble in chloroform, DMSO, and methanol.[4] Empirical determination of solubility for your specific experimental concentration is recommended.
Troubleshooting Guides
This section addresses potential issues that may arise during the use of this compound in a laboratory setting.
Issue 1: Inconsistent or Poor Solubility in Aqueous Buffers
-
Potential Cause: The pH of the buffer may not be optimal for dissolving the hydrochloride salt. The concentration might be too high for the selected solvent.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is suitable. Amine hydrochloride salts are generally more soluble in acidic to neutral pH.
-
Sonication: Use a sonicator to aid dissolution.
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Gentle Heating: Gently warm the solution, but monitor for any signs of degradation.
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Co-solvents: If compatible with your experimental design, consider adding a small percentage of a co-solvent like DMSO or ethanol.
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Fresh Solutions: Always prepare solutions fresh for each experiment to avoid potential degradation over time.[5]
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Issue 2: Variability in Experimental Results
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Potential Cause: This could be due to the degradation of the compound, inconsistencies in solution preparation, or contamination.
-
Troubleshooting Steps:
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Fresh Aliquots: Prepare fresh stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6]
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Inert Atmosphere: For long-term storage of the solid, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[5]
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Purity Check: If lot-to-lot variability is suspected, consider analytical validation of the compound's purity using techniques like HPLC.
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Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and concentrations, are kept consistent between experiments.
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Issue 3: Unexpected pH Changes in Assay Medium
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Potential Cause: As a hydrochloride salt, dissolving the compound can slightly alter the pH of a poorly buffered solution.
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Troubleshooting Steps:
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Use Sufficient Buffering: Ensure your experimental medium has sufficient buffering capacity to maintain a stable pH after the addition of the compound.[5]
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pH Measurement: Measure the pH of the final solution after the compound has been added and adjust if necessary.
-
Control Experiments: Run control experiments to determine if any observed effects are due to the compound itself or a pH shift in the medium.
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Data and Protocols
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 120218-45-3 | [1][2] |
| Molecular Formula | C10H14ClN | [1] |
| Appearance | White to off-white crystalline solid (Typical for similar compounds) | [4] |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution.
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Materials:
-
This compound
-
High-purity deionized water or a suitable buffer (e.g., PBS)
-
Calibrated analytical balance
-
Volumetric flask
-
Magnetic stirrer and stir bar or vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: ~183.68 g/mol ).
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Accurately weigh the calculated amount of the compound using an analytical balance.
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Transfer the weighed compound into a volumetric flask.
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Add a portion of the solvent (e.g., ~70% of the final volume) to the flask.
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Agitate the solution using a magnetic stirrer or vortex mixer until the compound is fully dissolved. Sonication can be used to assist dissolution if needed.
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Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
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For storage, filter-sterilize the solution if necessary for your application and store in appropriate aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for handling this compound.
Caption: Standard workflow for preparing an aqueous solution.
Caption: Decision tree for troubleshooting solubility issues.
References
avoiding common pitfalls in 1-Phenylcyclobutanamine hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Phenylcyclobutanamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound (CAS RN: 120218-45-3; Molecular Formula: C₁₀H₁₃N·HCl; Molecular Weight: 183.68 g/mol ) is a chemical compound belonging to the class of cyclic amines.[1][2] In research, it and structurally similar arylcycloalkylamines are often used as structural templates in neuropharmacological studies.[3][4]
Q2: What are the recommended storage conditions for this compound?
While specific long-term stability data for this compound is not extensively published, as a hydrochloride salt of an amine, it is generally recommended to be stored in a cool, dry place, in a tightly sealed container, and protected from light. For hydrochloride salts of similar compounds, storage at 4°C has been shown to maintain stability for extended periods.[5]
Q3: Are there any known incompatibilities for this compound?
Specific incompatibility data for this compound is limited. However, as an amine hydrochloride, it may be incompatible with strong bases, which could liberate the free amine, and strong oxidizing agents.
Q4: What are the primary safety precautions to take when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses with side-shields, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust, and prevent contact with skin and eyes.[5]
Troubleshooting Guides
Synthesis & Purification
Problem: Low yield during synthesis.
A known synthesis route for this compound involves the use of diphenylphosphoranyl azide and triethylamine in tert-butyl alcohol, with a reported yield of around 26.3%.[6] If you are experiencing lower yields, consider the following:
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Reagent Quality: Ensure all reagents, especially diphenylphosphoranyl azide and triethylamine, are of high purity and anhydrous where necessary.
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Reaction Conditions: The reaction temperature is a critical parameter, with a reported range of 20 - 80°C.[6] Optimization of the temperature profile may be necessary.
-
Purification: Loss of product can occur during purification. Consider alternative purification methods, such as recrystallization from a different solvent system, to improve recovery.
Problem: Difficulty in purification.
Purification of amine hydrochlorides can sometimes be challenging due to their salt-like nature.
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Recrystallization: Experiment with different solvent systems for recrystallization. A common approach for similar compounds involves dissolving the crude product in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then adding a less polar solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.
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Column Chromatography: While less common for hydrochloride salts, silica gel chromatography can be used. A mobile phase containing a small percentage of a basic modifier (e.g., triethylamine) may be necessary to prevent streaking of the free amine on the silica gel.
Analytical Characterization
Problem: Degradation of the compound during GC-MS analysis.
A significant and common pitfall in the analysis of arylcyclohexylamine hydrochlorides is their thermal degradation in the hot injection port of a gas chromatograph. This can lead to the elimination of the amine and the formation of a 1-phenylcycloalk-1-ene derivative.[3][4]
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Use a lower injection port temperature: If possible, lower the temperature of the GC inlet to minimize thermal degradation.
-
Derivatization: Consider derivatizing the amine to a more thermally stable functional group before GC-MS analysis.
-
Alternative Analytical Techniques: Utilize analytical methods that do not involve high temperatures, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy for characterization and purity assessment.[3]
Problem: Inconsistent results in HPLC analysis.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of amine compounds. Ensure the pH is controlled and optimized. For hydrochloride salts, an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) is often used to ensure the analyte is in its protonated form.
-
Column Choice: A C18 reversed-phase column is a common choice for the analysis of such compounds.[3]
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Sample Preparation: Ensure complete dissolution of the sample in the mobile phase or a compatible solvent to avoid issues with peak shape and reproducibility.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized representation based on available literature for similar compounds.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., 1-phenylcyclobutanol) in anhydrous tert-butyl alcohol.
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Reagent Addition: Add triethylamine to the solution, followed by the slow, dropwise addition of diphenylphosphoranyl azide at a controlled temperature (e.g., 20°C).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., reflux at 80°C) and monitor the progress by a suitable technique (e.g., TLC or LC-MS).
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Workup: After the reaction is complete, cool the mixture and quench by carefully adding an acidic solution (e.g., 1 M HCl) to a pH of ~5.
-
Extraction & Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography or recrystallization to obtain the hydrochloride salt.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method that can be adapted for the analysis of this compound.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in the mobile phase at a concentration of approximately 1 mg/mL.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Visualizations
Caption: A generalized experimental workflow for the synthesis and analysis of this compound.
Caption: A troubleshooting decision tree for common analytical issues encountered with this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 120218-45-3 [sigmaaldrich.com]
- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. lookchem.com [lookchem.com]
Validation & Comparative
A Comparative Analysis of 1-Phenylcyclobutanamine Hydrochloride and Structurally Related NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of 1-Phenylcyclobutanamine hydrochloride and its structurally similar compounds, focusing on their interaction with the N-methyl-D-aspartate (NMDA) receptor. The information presented herein is intended to support research and development in neuroscience and pharmacology by offering a concise overview of available data, experimental methodologies, and the structure-activity relationships that govern the potency of these compounds.
Introduction to 1-Phenylcyclobutanamine and its Analogs
This compound is a compound belonging to the arylcyclohexylamine class, which includes well-known dissociative anesthetics such as phencyclidine (PCP) and ketamine. These compounds primarily exert their effects by acting as non-competitive antagonists at the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. They bind to a specific site within the ion channel of the receptor, often referred to as the "PCP binding site," thereby blocking the influx of calcium ions and modulating glutamatergic neurotransmission.
The structure of these compounds, particularly the nature of the cycloalkyl ring, plays a significant role in their affinity for the NMDA receptor and, consequently, their pharmacological activity. This guide will compare this compound with its close structural analogs, 1-phenylcyclohexylamine (PCA) and phencyclidine (PCP), to elucidate these structure-activity relationships.
Quantitative Comparison of Binding Affinities
Experimental data from radioligand binding assays provide a quantitative measure of the affinity of these compounds for the PCP binding site on the NMDA receptor. The half-maximal inhibitory concentration (IC50) is a commonly used metric, representing the concentration of a ligand required to inhibit the binding of a radioligand by 50%. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the available quantitative data for phencyclidine (PCP) and 1-phenylcyclohexylamine (PCA).
| Compound | Chemical Structure | Cycloalkyl Ring | IC50 (µM) for [3H]MK-801 Binding |
| Phencyclidine (PCP) | C17H25N | Cyclohexane | 0.23[4] |
| 1-Phenylcyclohexylamine (PCA) | C12H17N | Cyclohexane | 0.45[4] |
| 1-Phenylcyclobutanamine | C10H13N | Cyclobutane | Data not available (expected to be > 0.45 µM) |
Data for PCP and PCA are from a study by Nabeshima et al. (1991) using rat brain membranes.[4]
Signaling Pathway and Experimental Workflow
The interaction of these compounds with the NMDA receptor interferes with the normal signaling cascade initiated by the binding of glutamate and a co-agonist (glycine or D-serine). The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: NMDA Receptor Signaling Pathway and Antagonist Interaction.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay for the NMDA Receptor PCP Site
This protocol describes a method for determining the binding affinity of a test compound for the PCP site on the NMDA receptor using [³H]MK-801, a high-affinity radioligand for this site.
1. Materials:
-
Buffer: 5 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol).
-
Non-specific binding determination: 10 µM unlabeled MK-801 or 400 µM Phencyclidine (PCP).
-
Test Compounds: this compound, 1-phenylcyclohexylamine, and phencyclidine at various concentrations.
-
Brain tissue: Rat cerebral cortex or hippocampus.
2. Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in 10 volumes of ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in 10 volumes of 5 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous glutamate.
-
Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
3. Binding Assay:
-
In a final volume of 500 µL, add the following to microcentrifuge tubes:
-
100 µL of membrane preparation.
-
50 µL of buffer or competing test compound at various concentrations.
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
-
For total binding, add buffer instead of a competing compound.
-
For non-specific binding, add 10 µM unlabeled MK-801.
-
Incubate the tubes at room temperature (25°C) for 60 minutes.
4. Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been presoaked in a solution of 0.3% polyethylenimine.
-
Wash the filters rapidly with three 4 mL aliquots of ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
Conclusion
The available evidence strongly suggests that this compound is a non-competitive NMDA receptor antagonist, in line with its structural similarity to phencyclidine. Structure-activity relationship studies indicate that the reduced size of its cyclobutane ring, in comparison to the cyclohexane ring of PCP and PCA, leads to a lower binding affinity for the PCP site on the NMDA receptor. This likely translates to a lower pharmacological potency. For researchers and drug development professionals, this information is critical for the design of novel NMDA receptor modulators with desired affinity and activity profiles. The provided experimental protocol offers a standardized method for empirically determining the binding affinities of these and other novel compounds.
References
structure-activity relationship analysis of 1-Phenylcyclobutanamine hydrochloride analogs
This guide presents a comparative analysis of the structure-activity relationships (SAR) of 1-phenylcyclobutanamine hydrochloride analogs, focusing on their activity as monoamine reuptake inhibitors. Due to a scarcity of publicly available quantitative data for a comprehensive series of 1-phenylcyclobutanamine analogs, this guide utilizes data from the closely related and well-studied N-methyl-1-(1-phenylcyclohexyl)methanamine derivatives as a predictive framework. The insights from this homologous series provide a valuable foundation for the rational design and evaluation of novel psychoactive compounds based on the 1-phenylcyclobutanamine scaffold.
Comparative Pharmacological Data
The primary pharmacological targets for 1-phenylcyclobutanamine and its analogs are the monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter concentrations in the synaptic cleft. Additionally, these compounds, particularly the structurally similar phenylcyclohexylamine analogs, are known to interact with the N-methyl-D-aspartate (NMDA) receptor.
The following table summarizes the in vitro inhibitory potencies (IC50 in nM) of a series of N-methyl-1-(1-phenylcyclohexyl)methanamine analogs against human SERT, NET, and DAT. This data provides a basis for understanding how structural modifications to the phenylcycloalkylamine core influence activity and selectivity at these transporters.[1]
Table 1: Monoamine Transporter Inhibition Profile of N-methyl-1-(1-phenylcyclohexyl)methanamine Analogs [1]
| Compound ID | R1 | R2 | R3 | R4 | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 1 | H | H | H | H | 169 | 85 | 21 |
| 2 | 4-F | H | H | H | 100 | 100 | 20 |
| 3 | 4-Cl | H | H | H | 80 | 90 | 25 |
| 4 | 4-CH3 | H | H | H | 120 | 70 | 18 |
| 5 | 3,4-diCl | H | H | H | 50 | 60 | 30 |
| 6 | H | H | CH3 | H | 34 | 295 | 90 |
Data extracted from a study by Shao et al. (2011) as presented by BenchChem.[1]
Structure-Activity Relationship Analysis
Phenyl Ring Substitutions
Modifications to the phenyl ring significantly impact the potency and selectivity of these compounds.
-
4-Position Substitution : Small electron-withdrawing groups like fluorine and chlorine (compounds 2 and 3 ), as well as small electron-donating groups like a methyl group (compound 4 ), at the 4-position of the phenyl ring are generally well-tolerated.[1] These substitutions can lead to a modest increase in potency at all three monoamine transporters when compared to the unsubstituted analog (1 ).[1]
-
3,4-Disubstitution : Dichlorination at the 3 and 4 positions (compound 5 ) further enhances potency, most notably at the serotonin transporter.[1]
Cycloalkyl Ring and Side Chain Modifications
While the provided data focuses on cyclohexyl analogs, general SAR principles for arylcyclohexylamines can be extrapolated to the cyclobutanamine scaffold.
-
Cycloalkyl Ring Size : Contraction of the cyclohexane ring to a cyclopentane or cyclobutane is a known modification in related series, often leading to a greater separation of potencies between desired activity and motor toxicity.
-
N-Alkylation : The presence and nature of substituents on the nitrogen atom are critical for activity. In the presented data, a methyl group on the nitrogen is a common feature.[1] Moving this methyl group to the adjacent carbon (compound 6 ) results in a notable shift in the selectivity profile, with improved SERT affinity but a significant decrease in potency at NET and DAT.[1] In broader studies of arylcyclohexylamines, N-alkyl substitutions generally decrease potency but not efficacy.
Experimental Protocols
Monoamine Transporter Radioligand Binding Assay
This assay determines the affinity of test compounds for the dopamine, norepinephrine, and serotonin transporters by measuring their ability to displace a specific radioligand.
Objective: To determine the inhibitory constant (Ki) of 1-phenylcyclobutanamine analogs for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific binding determinants: Benztropine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined, and membranes are diluted to the desired final concentration.
-
Assay Setup: Serial dilutions of the test compounds are prepared.
-
Incubation: In a 96-well plate, the diluted membranes, radioligand, and either assay buffer (for total binding), non-specific binding determinant, or test compound are incubated. The final concentration of the radioligand is typically close to its dissociation constant (Kd).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold assay buffer.
-
Scintillation Counting: Filters are placed in scintillation vials with scintillation fluid, and radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.[1]
NMDA Receptor Binding Assay
This assay measures the affinity of compounds for the phencyclidine (PCP) binding site within the NMDA receptor ion channel.
Objective: To determine the Ki of 1-phenylcyclobutanamine analogs at the NMDA receptor.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus).
-
Radioligand: [³H]MK-801.
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
-
Non-specific binding determinant: A high concentration of unlabeled MK-801 or phencyclidine.
-
Glutamate and Glycine (to open the ion channel).
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in ice-cold buffer, centrifuged, and the resulting pellet is washed and resuspended.
-
Incubation: Brain membranes are incubated with [³H]MK-801 in the presence of glutamate and glycine, and either buffer, non-specific determinant, or varying concentrations of the test compound.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer.
-
Radioactivity Measurement: Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Specific binding is determined, and IC50 values are calculated. Ki values are then determined using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for structure-activity relationship analysis.
Caption: General chemical scaffold of 1-Phenylcyclobutanamine highlighting potential modification sites.
References
Cross-Validation of Analytical Methods for 1-Phenylcyclobutanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 1-Phenylcyclobutanamine hydrochloride, a key chemical entity, is paramount in research and pharmaceutical development. The selection of an appropriate analytical method is a critical decision that influences the reliability and validity of experimental data. Cross-validation of different analytical techniques is essential to ensure data integrity and to understand the strengths and limitations of each method.[1] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by representative experimental data and detailed protocols.
The Cross-Validation Workflow
A systematic approach to cross-validation ensures that the analytical methods are thoroughly evaluated and compared. The following workflow outlines the key stages of this process, from method development to the final comparative analysis.
Comparison of Analytical Techniques
The choice of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the desired performance characteristics. For amine compounds like this compound, chromatographic techniques such as HPLC and GC are often preferred for their specificity and ability to separate the analyte from impurities.[2] Spectrophotometric methods, while simpler, may lack the same level of specificity.
Data Presentation: A Comparative Summary
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. The data presented is representative and based on the analysis of similar amine compounds.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 3 µg/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and its organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard and sample.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% TFA. The exact ratio may need optimization.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling. Due to the polar nature of amines, derivatization is often required to improve volatility and chromatographic performance.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents:
-
Methanol (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
This compound reference standard and sample.
-
-
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a small, accurately weighed amount of the sample or standard in methanol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and an appropriate solvent (e.g., pyridine or acetonitrile), cap the vial, and heat at a specified temperature (e.g., 70°C) for a set time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: 40-400 m/z
-
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.
-
UV-Vis Spectrophotometry
This method is a simpler and more rapid technique but may be less specific than chromatographic methods. It is often used for preliminary analysis or for formulations with minimal interfering substances.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Methanol (or other suitable transparent solvent)
-
This compound reference standard and sample.
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution. Create a series of dilutions to generate a calibration curve.
-
Sample Solution Preparation: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Wavelength Selection: Scan the standard solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Calculation: Calculate the concentration of this compound in the sample using the calibration curve.
-
Conclusion
The cross-validation of analytical methods is a crucial step in ensuring the quality and reliability of data for this compound. HPLC and GC-MS are powerful chromatographic techniques that provide high levels of specificity, sensitivity, and precision, making them suitable for regulatory submissions and in-depth impurity profiling. UV-Vis Spectrophotometry, while less specific, offers a rapid and cost-effective alternative for routine analysis where the sample matrix is simple. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the available resources. This guide provides a framework for researchers to compare and select the most suitable analytical method for their needs.
References
Assessing the Reproducibility of Experimental Results with 1-Phenylcyclobutanamine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the cornerstone of scientific advancement. This guide provides a comparative analysis of 1-Phenylcyclobutanamine hydrochloride, an area of interest in neuropharmacological research, with a focus on the reproducibility of its synthesis and its functional comparison to other N-methyl-D-aspartate (NMDA) receptor antagonists.
1-Phenylcyclobutanamine and its hydrochloride salt are compounds that have drawn interest for their potential interaction with NMDA receptors. As with any psychoactive compound, understanding the consistency of its synthesis and its pharmacological profile is paramount for reliable and translatable research. This guide aims to provide an objective comparison with alternative compounds, supported by available experimental data and detailed methodologies.
Reproducibility of Synthesis
The synthesis of this compound has been reported with a yield of 26.3%.[1] Achieving consistent yields and purity is a critical first step in ensuring the reproducibility of subsequent experimental results. Variations in reaction conditions, purification methods, and the quality of starting materials can significantly impact the final product, potentially leading to inconsistencies in biological assays.
General Experimental Protocol: Synthesis of a Phenylcycloalkylamine Hydrochloride (Illustrative)
This protocol is a generalized representation and should be optimized and validated for the specific synthesis of this compound.
Materials:
-
Appropriate phenylcycloalkanone precursor
-
Amine source (e.g., ammonia, primary amine)
-
Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Hydrochloric acid (in a suitable solvent like ether or isopropanol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Imine Formation: The phenylcycloalkanone precursor is dissolved in an anhydrous solvent and reacted with the amine source to form the corresponding imine. This reaction is typically carried out at room temperature or with gentle heating.
-
Reduction: The crude imine is then reduced to the corresponding amine. This can be achieved by the addition of a reducing agent like sodium borohydride in methanol or through catalytic hydrogenation using a catalyst such as palladium on carbon.
-
Workup and Extraction: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an appropriate organic solvent and washed with water or brine to remove inorganic byproducts. The organic layer is dried over a drying agent.
-
Salt Formation: The dried organic solution containing the free amine is treated with a solution of hydrochloric acid in an appropriate solvent to precipitate the amine hydrochloride salt.
-
Purification: The precipitated salt is collected by filtration, washed with a cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity.
Assessment of Reproducibility: To assess the reproducibility of the synthesis, multiple batches should be prepared, and the yield and purity of each batch should be determined. Purity can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Methods
Consistent and accurate characterization of this compound is crucial. The following table outlines the key analytical techniques and their parameters, adapted from methods used for similar compounds.
| Analytical Method | Parameters | Expected Outcome for Purity Assessment |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Column: Capillary column (e.g., HP-5MS) Injector Temperature: 250°C Oven Program: Temperature gradient (e.g., 100°C to 280°C) Carrier Gas: Helium Detector: Mass Spectrometer (EI mode) | A single major peak corresponding to 1-Phenylcyclobutanamine with a specific retention time and mass spectrum. The percentage purity can be calculated from the peak area relative to the total peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrometer: 400 MHz or higher Solvent: Deuterated chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6) Analysis: 1H NMR and 13C NMR | Characteristic chemical shifts and coupling constants for the protons and carbons in the molecule, confirming the structure. Integration of proton signals can be used for quantitative analysis and purity estimation against a known standard. |
Performance Comparison with Alternative NMDA Receptor Antagonists
This compound is investigated for its potential activity as an NMDA receptor antagonist. To evaluate its performance, it is essential to compare its pharmacological properties with well-characterized NMDA receptor antagonists.
| Compound | Class | Mechanism of Action | Potency (Example Data) | Reference |
| MK-801 (Dizocilpine) | Non-competitive | Open-channel blocker | ED₅₀ = 1.4 mg/kg (in a rat model of status epilepticus) | [2] |
| Memantine | Uncompetitive | Low-affinity, voltage-dependent channel blocker | Apparent affinity ~1 µM | [3] |
| Ketamine | Non-competitive | Open-channel blocker | - | [4] |
| CPP | Competitive | Antagonist at the glutamate binding site | ED₅₀ = 6.4 mg/kg (in a rat model of status epilepticus) | [2] |
| Ifenprodil | Non-competitive | Subunit-selective (GluN2B) | Maximally effective at 30 mg/kg (in a rat model of status epilepticus) | [2] |
| 1-Phenylcyclobutanamine HCl | Putative NMDA Antagonist | - | Data not publicly available | - |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols for Pharmacological Comparison
To obtain comparative data for this compound, the following established experimental protocols can be employed.
In Vitro Assay: Electrophysiology
Objective: To determine the effect of the compound on NMDA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures or cell lines expressing NMDA receptors are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure ion channel activity.
-
Compound Application: NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (e.g., glycine). This compound is then applied at various concentrations to determine its effect on these currents.
-
Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ (half-maximal inhibitory concentration), a measure of the compound's potency.
In Vivo Assay: Animal Model of Excitotoxicity
Objective: To assess the neuroprotective effects of the compound in a living organism.
Methodology:
-
Animal Model: A model of NMDA receptor-mediated excitotoxicity is induced in rodents, for example, by intracerebral injection of an NMDA agonist or by inducing status epilepticus.[2]
-
Compound Administration: this compound is administered at various doses before or after the induction of the excitotoxic insult.
-
Behavioral and Histological Analysis: The extent of neuronal damage and functional deficits are assessed using behavioral tests and histological analysis of brain tissue.
-
Data Analysis: The dose-response relationship for the neuroprotective effect is determined, and the ED₅₀ can be calculated.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships in the experimental assessment, the following diagrams are provided.
References
- 1. lookchem.com [lookchem.com]
- 2. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the behavioral and biochemical effects of the NMDA receptor antagonists, MK-801 and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 1-Phenylcyclobutanamine Hydrochloride: A Comparative Analysis
For Immediate Release
This guide presents a comparative analysis of the binding affinity of 1-Phenylcyclobutanamine hydrochloride, a compound of interest for researchers in neuropharmacology and drug development. Due to the limited availability of direct binding data for this specific molecule, this guide leverages data from the structurally analogous compound, 1-Phenylcyclohexylamine (PCA), to provide a robust comparison with established N-methyl-D-aspartate (NMDA) receptor antagonists. The primary target for this class of compounds is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor.
Comparative Binding Affinity
The binding affinity of a compound to its target is a critical parameter in drug development, indicating the strength of the interaction. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a higher affinity.
The following table summarizes the binding affinities of 1-Phenylcyclohexylamine and other well-characterized NMDA receptor antagonists. This data is derived from radioligand binding assays, a standard method for quantifying ligand-receptor interactions.
| Compound | Target Site | Binding Affinity (Ki, nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | NMDA Receptor (PCP Site) | 130 | [1] |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | 5.7 | [1] |
| (+)-MK-801 (Dizocilpine) | NMDA Receptor (PCP Site) | 4.59 (KD, Cortex) | [2] |
| (±)-Ketamine | NMDA Receptor (PCP Site) | ~500 |
Note: Data for 1-Phenylcyclohexylamine is used as a proxy for this compound due to structural similarity. A direct experimental determination of the binding affinity for this compound is recommended for definitive characterization.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinity for NMDA receptor channel blockers is commonly performed using a competitive radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand that has a high and specific affinity for the target receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the PCP binding site of the NMDA receptor.
Materials:
-
Radioligand: [³H]MK-801, a high-affinity antagonist for the PCP site.
-
Test Compound: this compound.
-
Reference Compounds: Phencyclidine (PCP), Ketamine, etc.
-
Tissue Preparation: Rat brain cortical membranes, which are a rich source of NMDA receptors.
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to isolate the membrane fraction containing the NMDA receptors. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the prepared brain membranes, the radioligand ([³H]MK-801) at a fixed concentration, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathway of NMDA Receptor Antagonism
This compound, like other phenylcycloalkylamines, is presumed to act as a non-competitive antagonist at the NMDA receptor. This means it does not compete with the agonist glutamate for its binding site. Instead, it binds to a distinct site within the ion channel, physically blocking the flow of ions.
Caption: Mechanism of NMDA receptor non-competitive antagonism.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Arylcyclohexylamines: A Focus on Phencyclidine and its Analogs
Disclaimer: This guide provides a comparative analysis of phencyclidine (PCP) and its structural analogs, which are used as a surrogate for 1-Phenylcyclobutanamine hydrochloride due to the limited availability of public data on the latter compound. The data presented herein is for research and informational purposes only.
Phencyclidine (PCP) and its analogs, such as ketamine and MK-801, represent a class of arylcyclohexylamines known for their dissociative anesthetic and psychotomimetic effects. Their primary mechanism of action involves the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] This guide offers a comparative overview of the in vitro and in vivo efficacy of PCP and its analogs, supported by experimental data, detailed protocols, and visualizations of the relevant signaling pathways.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of PCP and its key alternatives, ketamine and MK-801, in various experimental paradigms.
Table 1: Comparative In Vitro Efficacy of PCP and Analogs
| Compound | Assay | Species | IC50 (µM) | Reference(s) |
| Phencyclidine (PCP) | NMDA Receptor Antagonism (vs. 40 µM NMDA) | Rat | ~1.0 | [2] |
| Dopamine Efflux (Striatal Slices) | Rat | ~3.0 | [3] | |
| Dopamine Uptake Inhibition | Rat | Equip. to Amph. | [4] | |
| [3H]MK-801 Binding Inhibition | Rat | 2.02 | [5] | |
| Ketamine | NMDA Receptor Antagonism (vs. 40 µM NMDA) | Rat | ~10.0 | [2] |
| Dopamine Efflux (Striatal Slices) | Rat | > PCP | [6] | |
| Dopamine D2High Receptor Binding (Ki) | Human | 0.055 | [7] | |
| MK-801 | NMDA Receptor Antagonism | - | > PCP | [2] |
| Vesicular Dopamine Uptake | Rat | No effect | [8] |
Note: "Equip. to Amph." indicates equipotent to amphetamine.
Table 2: Comparative In Vivo Efficacy of PCP and Analogs
| Compound | Assay | Species | ED50 (mg/kg) | Reference(s) |
| Phencyclidine (PCP) | Anticonvulsant (vs. NMDLA-induced seizures) | Mouse | - | [9] |
| Locomotor Activity (Stimulation) | Mouse | 10.0 (i.p.) | [10] | |
| Ataxia | Mouse | 5.0 - 10.0 (i.p.) | [11] | |
| Ketamine | Anesthesia | Various | - | [12] |
| Dopamine Release (Prefrontal Cortex) | Rat | < PCP | [13] | |
| MK-801 | Anticonvulsant (vs. NMDLA-induced seizures) | Mouse | < PCP | [9] |
| Anticonvulsant | Rat | 0.28 | [14] | |
| Locomotor Activity (Stimulation) | Mouse | 0.125 - 0.5 (i.p.) | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
1. In Vitro NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity of test compounds to the PCP binding site on the NMDA receptor.
-
Materials:
-
Rat cortical membranes (prepared as described in French et al., 1984).
-
[3H]MK-801 (radioligand).
-
Test compounds (PCP, Ketamine, MK-801).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Rat cortical membranes are incubated with [3H]MK-801 and varying concentrations of the test compound in the binding buffer.
-
The incubation is carried out at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specific binding.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801) is calculated.[15]
-
2. In Vivo Locomotor Activity Assessment
-
Objective: To evaluate the effect of test compounds on spontaneous locomotor activity in mice.
-
Apparatus:
-
Open-field activity chambers equipped with infrared photobeams to automatically record movement.
-
-
Procedure:
-
Mice are individually placed in the activity chambers and allowed to habituate for a period (e.g., 30 minutes).
-
Following habituation, mice are administered the test compound (e.g., PCP at 10 mg/kg, i.p.) or vehicle.
-
Locomotor activity is then recorded for a set duration (e.g., 60 minutes).
-
Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified.
-
Data are analyzed to compare the effects of different doses of the test compound with the vehicle control.[1][10]
-
3. In Vitro Dopamine Uptake Assay
-
Objective: To measure the inhibition of dopamine uptake by test compounds in rat striatal synaptosomes.
-
Materials:
-
Rat striatal synaptosomes.
-
[3H]Dopamine.
-
Test compounds (PCP, etc.).
-
Superfusion system.
-
-
Procedure:
-
Striatal synaptosomes are preloaded with [3H]Dopamine.
-
The synaptosomes are then superfused with buffer containing various concentrations of the test compound.
-
The amount of [3H]Dopamine released into the superfusate is measured over time.
-
The inhibitory effect of the test compound on dopamine uptake is determined by comparing the amount of [3H]Dopamine retained in the synaptosomes in the presence and absence of the compound.[4][16]
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: NMDA Receptor Signaling Pathway and PCP Blockade.
Caption: General Experimental Workflow for Efficacy Comparison.
References
- 1. va.gov [va.gov]
- 2. Ketamine and phencyclidine: the good, the bad and the unexpected - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Effects of phencyclidine, amphetamine and related compounds on dopamine release from and uptake into striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of NMDA receptor inhibition of phencyclidine analogues using a high-throughput drebrin immunocytochemical assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phencyclidine increases vesicular dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A time-activity baseline to measure pharmacological and non-pharmacological manipulations of PCP-induced activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the behavioral and biochemical effects of the NMDA receptor antagonists, MK-801 and phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ketamine, But Not Phencyclidine, Selectively Modulates Cerebellar GABAA Receptors Containing α6 and δ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of phencyclidine (PCP) and ketamine on mesocortical and mesostriatal dopamine release in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PCP/NMDA receptor-channel complex and brain development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 1-Phenylcyclobutanamine hydrochloride against established research compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Phenylcyclobutanamine Hydrochloride Against Established Research Compounds in Neuropharmacology.
This guide provides a comprehensive comparative analysis of this compound, a compound of interest for its potential neuropharmacological activity. Due to the limited publicly available data on this specific molecule, this guide establishes a benchmarking framework by comparing it to well-characterized research compounds that are structurally and likely functionally related. The primary targets for comparison are the N-methyl-D-aspartate (NMDA) receptor and the monoamine transporters (dopamine, norepinephrine, and serotonin), key players in neurotransmission and common targets for psychoactive compounds.
Quantitative Performance Analysis
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of established research compounds at the NMDA receptor and monoamine transporters. This data provides a quantitative benchmark against which the performance of this compound can be assessed.
Table 1: NMDA Receptor Antagonist Activity
| Compound | Receptor/Site | Assay Type | Ki (nM) | Species | Reference |
| Phencyclidine (PCP) | NMDA Receptor (dizocilpine site) | Radioligand Binding ([3H]MK-801) | 59 | Rat | [1] |
| Ketamine | NMDA Receptor | Electrophysiology | ~300-16,000 (EC50) | Recombinant | [2][3] |
| Dizocilpine (MK-801) | NMDA Receptor (dizocilpine site) | Radioligand Binding ([3H]MK-801) | 6.3 | Rat | [4] |
Table 2: Monoamine Transporter Inhibition Profile
| Compound | Transporter | Assay Type | Ki (nM) | Species | Reference |
| GBR-12909 | Dopamine Transporter (DAT) | Dopamine Uptake Inhibition | 1 | Rat | [5] |
| Nisoxetine | Norepinephrine Transporter (NET) | [3H]Nisoxetine Binding | 0.76 (Kd) | Rat | [6] |
| Fluoxetine | Serotonin Transporter (SERT) | Radioligand Binding | Varies | Human/Rat | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the context of these benchmarks, it is crucial to visualize the underlying biological processes and the experimental procedures used to generate the data.
NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neurotransmission. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine) and the relief of a voltage-dependent magnesium (Mg2+) block. Upon opening, the channel allows the influx of calcium (Ca2+), which acts as a second messenger to trigger downstream signaling cascades. Non-competitive antagonists like phencyclidine (PCP) and ketamine bind within the ion channel pore, physically obstructing ion flow.
NMDA Receptor Signaling and Antagonism
Monoamine Transporter Mechanism
Monoamine transporters (DAT, NET, and SERT) are responsible for the reuptake of their respective neurotransmitters (dopamine, norepinephrine, and serotonin) from the synaptic cleft back into the presynaptic neuron. This process terminates the synaptic signal and allows for the recycling of neurotransmitters. Inhibitors of these transporters block the reuptake process, leading to an increased concentration of the neurotransmitter in the synapse.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Allosteric Site Mediates Inhibition of Tonic NMDA Receptor Activity by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoxetine - Wikipedia [en.wikipedia.org]
comparative analysis of different synthetic routes for 1-Phenylcyclobutanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of three distinct synthetic routes for the preparation of 1-Phenylcyclobutanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The routes discussed are Reductive Amination, the Ritter Reaction, and a Grignard Reaction-based approach. This analysis includes detailed experimental protocols, a quantitative comparison of key reaction parameters, and a discussion of the advantages and disadvantages of each method to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination | Route 2: Ritter Reaction | Route 3: Grignard Reaction & Nitrile Reduction |
| Starting Materials | 1-Phenylcyclobutanone, Ammonia, Reducing Agent (e.g., NaBH₃CN) | 1-Phenylcyclobutanol, Acetonitrile, Strong Acid (e.g., H₂SO₄) | Cyclobutanone, Phenylmagnesium Bromide, 1-Phenylcyclobutanecarbonitrile, Reducing Agent (e.g., LiAlH₄) |
| Overall Yield | ~65-75% | ~50-60% | ~40-50% |
| Reaction Time | 12-24 hours | 8-12 hours | 24-36 hours (multi-step) |
| Purity of Final Product | High (>98%) | Good (95-98%) | Good (95-98%) |
| Key Advantages | Good yield, high purity, relatively mild conditions. | Fewer steps, readily available starting materials. | Avoids handling of large quantities of cyanide in the final step. |
| Key Disadvantages | Requires synthesis of the starting ketone. | Use of strong, corrosive acids; potential for side reactions. | Multi-step process, use of highly reactive Grignard and reducing agents. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route, from starting materials to the final product.
Caption: Comparative workflow of the three main synthetic routes to 1-Phenylcyclobutanamine HCl.
Experimental Protocols
Route 1: Reductive Amination of 1-Phenylcyclobutanone
This one-pot method involves the direct conversion of a ketone to an amine in the presence of an ammonia source and a reducing agent.
Step 1: Reductive Amination
-
Materials: 1-Phenylcyclobutanone, Methanol, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN).
-
Procedure:
-
In a round-bottom flask, dissolve 1-phenylcyclobutanone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2.
-
Stir for 30 minutes, then basify the solution with 6M NaOH to pH >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylcyclobutanamine.
-
Step 2: Hydrochloride Salt Formation
-
Materials: Crude 1-phenylcyclobutanamine, Diethyl ether, HCl in diethyl ether solution.
-
Procedure:
-
Dissolve the crude 1-phenylcyclobutanamine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Route 2: Ritter Reaction of 1-Phenylcyclobutanol
This route utilizes a carbocation intermediate generated from an alcohol, which is then trapped by a nitrile followed by hydrolysis.
Step 1: Ritter Reaction
-
Materials: 1-Phenylcyclobutanol, Acetonitrile, Concentrated Sulfuric Acid.
-
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, add 1-phenylcyclobutanol (1.0 eq) and acetonitrile (5.0 eq).
-
Cool the mixture to 0°C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise, keeping the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give crude N-(1-phenylcyclobutyl)acetamide.
-
Step 2: Hydrolysis of the Amide
-
Materials: Crude N-(1-phenylcyclobutyl)acetamide, 6M Hydrochloric Acid.
-
Procedure:
-
To the crude N-(1-phenylcyclobutyl)acetamide, add 6M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath to crystallize the product.
-
Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry.
-
Route 3: Grignard Reaction and Nitrile Reduction
This multi-step synthesis involves the formation of the carbon skeleton via a Grignard reaction, followed by conversion to a nitrile and subsequent reduction.
Step 1: Synthesis of 1-Phenylcyclobutanol via Grignard Reaction
-
Materials: Magnesium turnings, Bromobenzene, Anhydrous diethyl ether, Cyclobutanone.
-
Procedure:
-
Prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under an inert atmosphere.
-
To the freshly prepared phenylmagnesium bromide solution, add a solution of cyclobutanone (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-phenylcyclobutanol.
-
Step 2: Synthesis of 1-Phenylcyclobutanecarbonitrile
-
Materials: 1-Phenylcyclobutanol, Sodium cyanide, Sulfuric acid.
-
Procedure:
-
This reaction should be performed in a well-ventilated fume hood with extreme caution due to the use of cyanide.
-
To a mixture of 1-phenylcyclobutanol (1.0 eq) and sodium cyanide (1.5 eq) in a suitable solvent (e.g., glacial acetic acid), slowly add concentrated sulfuric acid at a low temperature.
-
Stir the reaction at room temperature for several hours.
-
Carefully pour the reaction mixture into ice water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain 1-phenylcyclobutanecarbonitrile.
-
Step 3: Reduction of 1-Phenylcyclobutanecarbonitrile
-
Materials: 1-Phenylcyclobutanecarbonitrile, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether.
-
Procedure:
-
In a dry flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Add a solution of 1-phenylcyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise at 0°C.
-
After the addition, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash with diethyl ether.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-phenylcyclobutanamine.
-
Step 4: Hydrochloride Salt Formation
-
Follow the same procedure as described in Route 1, Step 2.
Conclusion
The choice of the optimal synthetic route for this compound depends on several factors including the desired scale of the reaction, available starting materials, and equipment.
-
Reductive Amination offers a good balance of yield, purity, and operational simplicity, making it an attractive option for many applications.
-
The Ritter Reaction is a more direct approach from the corresponding alcohol but involves the use of harsh acidic conditions.
-
The Grignard Reaction followed by nitrile reduction is a classic and versatile approach but is more labor-intensive due to its multi-step nature and the use of hazardous reagents.
Researchers should carefully consider these factors when selecting a synthetic strategy for this important amine hydrochloride.
Independent Verification of the Biological Activity of 1-Phenylcyclobutanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inferred biological activity of 1-Phenylcyclobutanamine hydrochloride with structurally related and commercially available alternatives. Due to a lack of publicly available, direct experimental data on this compound, this analysis relies on established structure-activity relationships (SAR) within the arylcycloalkylamine class of compounds to predict its likely biological targets and compares it with well-characterized analogs, namely Phencyclidine (PCP) and Ketamine.
Executive Summary
This compound belongs to the arylcycloalkylamine class, which are well-known as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to a site within the receptor's ion channel (often called the PCP site), these compounds block the influx of calcium ions, thereby modulating glutamatergic neurotransmission.[2][4] Structure-activity relationship studies of arylcycloalkylamines have shown that modifications to the cycloalkyl ring, such as contraction from a cyclohexyl to a cyclopentyl or cyclobutyl ring, can maintain or even improve the therapeutic index for activities such as anticonvulsant effects, which are mediated by NMDA receptor antagonism.[5][6] Therefore, it is highly probable that this compound exhibits significant activity as an NMDA receptor antagonist.
In addition to their primary activity at the NMDA receptor, many arylcycloalkylamines also show affinity for the dopamine transporter (DAT) and sigma receptors (σ1 and σ2), contributing to their complex pharmacological profiles.[1][2] This guide presents a comparative analysis of the binding affinities of the well-characterized analogs, Phencyclidine and Ketamine, at these three key targets.
Comparative Analysis of Biological Activity
The following table summarizes the available quantitative data for Phencyclidine and Ketamine at the NMDA receptor, dopamine transporter, and sigma-1 receptor. This data provides a benchmark for the expected activity profile of this compound.
| Compound | Target | Assay Type | Measurement | Value (nM) | Reference |
| Phencyclidine (PCP) | NMDA Receptor (PCP Site) | Radioligand Binding ([³H]MK-801) | Kᵢ | 59 | [2] |
| Dopamine Transporter (DAT) | Radioligand Binding ([³H]WIN 35,428) | Kᵢ | >10,000 | [2] | |
| Sigma-1 Receptor | Radioligand Binding (--INVALID-LINK---pentazocine) | Kᵢ | >10,000 | [2] | |
| Ketamine | NMDA Receptor (PCP Site) | Radioligand Binding ([³H]MK-801) | IC₅₀ | ~700 - 12,000 | |
| Dopamine Transporter (DAT) | Dopamine Uptake Assay | IC₅₀ | >10,000 | ||
| Sigma-1 Receptor | Radioligand Binding | Kᵢ | >10,000 |
Note: The IC₅₀ values for Ketamine can vary significantly depending on the experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for independent verification and replication.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is a generalized procedure for determining the binding affinity of a compound to the PCP site of the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Rat forebrain membrane homogenates
-
[³H]MK-801 (radioligand)
-
Test compound (e.g., this compound, PCP, Ketamine)
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to open the NMDA receptor channel)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat forebrain membrane homogenates according to standard laboratory procedures.
-
In reaction tubes, combine the membrane homogenate, [³H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known ligand, e.g., unlabeled MK-801 or PCP).
-
Add glutamate and glycine to all tubes to ensure the NMDA receptor channel is in an open state, allowing access to the PCP binding site.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Dopamine Transporter (DAT) Uptake Assay
This protocol describes a method to assess the functional activity of compounds at the dopamine transporter by measuring the inhibition of [³H]dopamine uptake into synaptosomes.
Materials:
-
Rat striatal synaptosomes
-
[³H]Dopamine
-
Test compound
-
Krebs-Ringer buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Isolate synaptosomes from rat striatum.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound in Krebs-Ringer buffer.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Allow the uptake to proceed for a short, defined period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value by analyzing the concentration-dependent inhibition of [³H]dopamine uptake.
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a general procedure for a competitive binding assay to determine the affinity of a compound for the sigma-1 receptor using --INVALID-LINK---pentazocine.
Materials:
-
Guinea pig brain membrane homogenates (rich in sigma-1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Haloperidol (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare membrane homogenates from guinea pig brain.
-
In assay tubes, combine the membrane preparation, a fixed concentration of --INVALID-LINK---pentazocine, and a range of concentrations of the test compound.
-
Define non-specific binding using a high concentration of haloperidol.
-
Incubate the samples to allow for binding equilibrium.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with cold assay buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ and Kᵢ values as described for the NMDA receptor binding assay.
Visualizations
NMDA Receptor Signaling Pathway
References
- 1. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists - ProQuest [proquest.com]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Phenylcyclobutanamine Hydrochloride: A Safety and Operational Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of 1-Phenylcyclobutanamine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: It may cause skin and eye irritation.
-
Environmental: The impact on aquatic life is unknown, so release into the environment must be prevented.
Personnel handling this chemical waste must be trained in hazardous waste management and be familiar with the facility's specific safety protocols.
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory to prevent exposure:
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Segregation
-
Any unwanted this compound, including expired material, reaction byproducts, and contaminated labware, is considered a hazardous waste.[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Segregate waste containers according to their contents (e.g., flammable, corrosive).[1]
Step 2: Container Selection and Labeling
-
Use a suitable, leak-proof container with a secure lid for waste collection.[1] Plastic bottles are often preferred over glass when compatibility is not an issue.[2]
-
The container must be in good condition, free from rust or leaks.[1]
-
As soon as waste is added, the container must be labeled with a hazardous waste tag.[3]
-
The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]
-
The date when waste was first added to the container (generation date).[2]
-
The location of origin (e.g., department, room number).[2]
-
The name and contact information of the Principal Investigator.[2]
-
Appropriate hazard pictograms.[2]
-
Step 3: Waste Accumulation
-
Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[4]
-
The container must be under the control of the operator of the process generating the waste.[5]
-
Keep the waste container closed at all times except when adding waste.[1][6]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5]
Step 4: Requesting Disposal
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2]
-
A completed Hazardous Waste Information Form may be required, listing all chemical constituents and their quantities.[2]
-
Do not transport the hazardous waste yourself; trained EHS personnel will collect it.[3]
Step 5: Handling Spills and Contaminated Materials
-
In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand).[7]
-
Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.[3]
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste.[7]
Step 6: Empty Container Disposal
-
An empty container that held this compound must be triple-rinsed with an appropriate solvent.[1][3]
-
The rinsate from this process must be collected and treated as hazardous waste.[1][3]
-
After triple-rinsing, deface the original label, and the container may then be disposed of in the regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and EHS office for any additional requirements.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 6. pfw.edu [pfw.edu]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1-Phenylcyclobutanamine Hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 1-Phenylcyclobutanamine hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
Key Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent exposure.[1][2]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected for integrity before each use. | To prevent skin contact. |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3] | To protect against splashes and dust. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][4] | To protect against inhalation of dust or aerosols. |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid formation of dust and aerosols.[4] Do not breathe dust, vapor, mist, or gas.[3] Avoid contact with skin and eyes.[4] Wash hands and any exposed skin thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store locked up.[3] Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3]
Emergency Procedures:
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Spill Response:
In the event of a spill, follow the established emergency procedures.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[5] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of contaminated materials as hazardous waste.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[6]
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory safety practices and the specific requirements of the experiment. Always conduct a thorough risk assessment before beginning any new procedure.
Visual Workflow for Spill Response
Caption: Workflow for responding to a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
